Balaglitazone
Description
This compound is a thiazolidinedione derivative with antihyperglycemic activity. This compound exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and appears to be associated with fewer side effects as compared to full PPAR gamma agonists.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKPTYAGKZLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870213 | |
| Record name | Balaglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199113-98-9 | |
| Record name | Balaglitazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balaglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12781 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Balaglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALAGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Balaglitazone: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Balaglitazone (DRF-2593) is a second-generation thiazolidinedione (TZD) that acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Developed by Dr. Reddy's Laboratories, it represents a significant advancement in the quest for effective and safer oral anti-diabetic agents.[1][2] Unlike full PPARγ agonists, this compound's partial agonism is theorized to provide robust glycemic control with a reduced side-effect profile, particularly concerning fluid retention, weight gain, and potential cardiovascular complications.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Rationale
The development of this compound was driven by the need to mitigate the adverse effects associated with first-generation TZDs like rosiglitazone and pioglitazone. While effective in improving insulin sensitivity, full PPARγ agonists are known to cause side effects such as edema, weight gain, and an increased risk of heart failure. The therapeutic hypothesis behind this compound was to create a selective PPARγ modulator (SPPARM) that could dissociate the desired anti-hyperglycemic effects from the unwanted side effects. This is achieved through a mechanism of partial agonism, which leads to a distinct conformational change in the PPARγ receptor, differential recruitment of cofactors, and ultimately, a more selective modulation of gene expression.
Chemical Synthesis of this compound
The synthesis of this compound, chemically named 5-({4-[(3-Methyl-4-oxo-3,4-dihydro-2-quinazolinyl)methoxy]phenyl}methyl)-2,4-thiazolidinedione, is a multi-step process that involves the formation of a thiazolidinedione ring and its subsequent coupling with a quinazolinone moiety. The general synthetic route can be outlined in the following key stages:
Stage 1: Synthesis of the Thiazolidinedione Core
The foundational thiazolidinedione ring is typically synthesized via the reaction of chloroacetic acid and thiourea in an acidic aqueous solution, followed by hydrolysis.
Stage 2: Knoevenagel Condensation
The active methylene group at the C-5 position of the thiazolidinedione ring undergoes a Knoevenagel condensation with an appropriate aromatic aldehyde, in this case, a p-hydroxybenzaldehyde derivative. This reaction is typically catalyzed by a weak base such as piperidine or pyrrolidine in a suitable solvent like ethanol or toluene under reflux conditions.
Stage 3: Reduction of the Benzylidene Intermediate
The resulting 5-benzylidene-2,4-thiazolidinedione intermediate is then reduced to the corresponding 5-benzyl-2,4-thiazolidinedione. This reduction of the exocyclic double bond can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or through catalytic hydrogenation (H2/Pd-C).
Stage 4: Coupling with the Quinazolinone Moiety
The final step involves the etherification of the hydroxyl group on the benzyl moiety with the quinazolinone side chain. This is typically an S_N2 reaction where the hydroxyl group acts as a nucleophile, attacking an electrophilic carbon on the quinazolinone precursor.
Experimental Protocol: Synthesis of this compound
The following is a representative, multi-step protocol for the synthesis of this compound based on established chemical principles for thiazolidinedione synthesis:
Step 1: Synthesis of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione
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To a solution of thiazolidine-2,4-dione (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol, a catalytic amount of piperidine is added.
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The reaction mixture is refluxed for 4-6 hours, with the progress monitored by thin-layer chromatography (TLC).
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Upon completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.
Step 2: Reduction to 5-(4-hydroxybenzyl)thiazolidine-2,4-dione
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The 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1 equivalent) is dissolved in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
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Sodium borohydride (NaBH4) (2-3 equivalents) is added portion-wise at 0°C.
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The reaction is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
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The reaction is quenched by the addition of a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 5-(4-hydroxybenzyl)thiazolidine-2,4-dione.
Step 3: Synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one
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This quinazolinone intermediate is synthesized according to established literature procedures.
Step 4: Synthesis of this compound
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To a solution of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), a base such as potassium carbonate (K2CO3) (1.5 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature.
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2-(chloromethyl)-3-methylquinazolin-4(3H)-one (1.1 equivalents) is then added, and the reaction mixture is heated to 60-80°C for 4-8 hours.
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After completion of the reaction (monitored by TLC), the mixture is cooled, poured into water, and the precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.
Mechanism of Action: Partial PPARγ Agonism
This compound exerts its therapeutic effects by acting as a partial agonist for PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.
Signaling Pathway
The binding of a ligand to PPARγ induces a conformational change that promotes its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The partial agonism of this compound is characterized by a distinct interaction with the PPARγ ligand-binding pocket, leading to a unique receptor conformation. This results in the differential recruitment of transcriptional co-activators and co-repressors compared to full agonists. While full agonists strongly recruit co-activators like SRC1 and GRIP1, partial agonists like this compound may exhibit a different co-factor interaction profile, leading to a more selective modulation of gene expression. This differential gene regulation is believed to be the molecular basis for the improved side-effect profile of this compound.
Experimental Data
Preclinical Studies
This compound has demonstrated potent anti-hyperglycemic effects in various preclinical models of diabetes and insulin resistance.
| Parameter | Animal Model | Treatment | Result | Reference |
| PPARγ Activation (EC50) | Cell-based transactivation assay | This compound | 1.35 µM | |
| Anti-hyperglycemic Activity | db/db mice | This compound (3 mg/kg, p.o.) | More potent than rosiglitazone | |
| Glucose and Insulin Levels | Diet-induced obese rats | This compound (10 mg/kg, p.o.) | Suppressed overall glucose, decreased insulin levels | |
| Body Weight | Diet-induced obese rats | This compound (10 mg/kg, p.o.) | Increased body weight, comparable to 30 mg/kg pioglitazone | |
| Adiponectin Expression | L6 muscle cells | Rosiglitazone | Increased adiponectin mRNA and protein expression | |
| Leptin Levels | NIDDM patients | Troglitazone | Significantly reduced circulating leptin levels |
Experimental Protocol: In Vivo Anti-hyperglycemic Activity in db/db Mice
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Animal Model: Male diabetic db/db mice are used as a model of type 2 diabetes and insulin resistance.
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Acclimatization: Animals are acclimatized for at least one week before the start of the experiment, with free access to standard chow and water.
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Grouping and Dosing: Mice are randomized into treatment groups based on their fasting blood glucose levels. This compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily for a specified period (e.g., 14 days). A vehicle control group and a positive control group (e.g., rosiglitazone) are included.
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Blood Glucose Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer.
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Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a baseline blood sample is taken, and then a glucose solution (e.g., 2 g/kg) is administered orally. Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.
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Data Analysis: The area under the curve (AUC) for glucose and insulin during the OGTT is calculated to assess glucose tolerance and insulin sensitivity.
Clinical Studies
The efficacy and safety of this compound have been evaluated in Phase III clinical trials. The this compound glucose Lowering Efficacy Trial (BALLET) was a key study that compared this compound with pioglitazone and a placebo in patients with type 2 diabetes on stable insulin therapy.
Table 2: Key Efficacy and Safety Outcomes from the BALLET Phase III Clinical Trial
| Parameter | Placebo | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) |
| Change in HbA1c (%) | - | -0.99 (p < 0.0001) | -1.11 (p < 0.0001) | -1.22 (p < 0.0001) |
| Change in Fasting Serum Glucose (mmol/L) | - | Significant reduction | Significant reduction | Significant reduction |
| Weight Gain (kg) | - | Less than Pioglitazone | Similar to Pioglitazone | - |
| Fluid Retention | - | Less than Pioglitazone | Similar to Pioglitazone | - |
| Bone Mineral Density | - | No apparent reduction | No apparent reduction | Trend towards reduction |
The results of the BALLET trial demonstrated that this compound at doses of 10 mg and 20 mg provided clinically meaningful improvements in glycemic control, comparable to 45 mg of pioglitazone. Importantly, the 10 mg dose of this compound was associated with significantly less weight gain and fluid retention compared to pioglitazone.
Conclusion
This compound represents a promising development in the management of type 2 diabetes. Its unique profile as a partial PPARγ agonist offers the potential for effective glycemic control with an improved safety and tolerability profile compared to full agonists. The data from preclinical and clinical studies suggest that this compound can effectively lower blood glucose and HbA1c levels while minimizing the risk of common TZD-related side effects. Further research and long-term clinical data will be crucial in fully establishing the role of this compound in the therapeutic landscape of type 2 diabetes.
References
The Preclinical Profile of Balaglitazone: A Pharmacokinetic and Pharmacodynamic Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balaglitazone (DRF-2593, NN-2344) is a second-generation thiazolidinedione that acts as a selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Developed for the treatment of type 2 diabetes, it was designed to offer the therapeutic benefits of full PPARγ agonists, such as improved insulin sensitivity, with a potentially better safety profile regarding side effects like fluid retention and weight gain. Preclinical studies in various animal models of diabetes and obesity have demonstrated its efficacy in glycemic control. This technical guide provides a comprehensive overview of the publicly available preclinical pharmacokinetic and pharmacodynamic data for this compound, details the experimental protocols used in these studies, and illustrates the key signaling pathways involved in its mechanism of action. It is important to note that while extensive pharmacodynamic data is available, specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and a complete Absorption, Distribution, Metabolism, and Excretion (ADME) profile for this compound in preclinical models are not extensively reported in the public domain.
Introduction to this compound
This compound is a thiazolidinedione derivative that functions as a selective partial agonist for PPARγ, a nuclear receptor primarily expressed in adipose tissue, as well as in other tissues like skeletal muscle and liver.[1][2] By partially activating PPARγ, this compound was developed with the aim of dissociating the desired insulin-sensitizing effects from the adverse effects associated with full PPARγ agonists.[3] Preclinical evidence suggests that this compound can effectively lower blood glucose and improve insulin sensitivity in animal models of type 2 diabetes.[4]
Pharmacodynamics of this compound in Preclinical Models
The pharmacodynamic effects of this compound have been evaluated in several preclinical models of insulin resistance and type 2 diabetes, most notably in genetically obese and diabetic db/db mice and in diet-induced obese (DIO) rats.
Efficacy in db/db Mice
Studies in db/db mice, a model of severe type 2 diabetes, have demonstrated the potent antihyperglycemic activity of this compound. Oral administration of this compound has been shown to be more potent than the full PPARγ agonist rosiglitazone in this model.[4]
Table 1: Summary of Pharmacodynamic Effects of this compound in db/db Mice
| Parameter | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Blood Glucose | db/db mice | 0.1 - 10.0 mg/kg/day (oral) for 9 days | Dose-dependent reduction in fasting blood glucose. At 3 mg/kg, showed more potent antihyperglycemic activity than rosiglitazone. | |
| Insulin Levels | db/db mice | Not specified | Decreased plasma insulin levels. | |
| Glucose Tolerance | db/db mice | 0.1 - 10.0 mg/kg/day (oral) for 9 days | Improved glucose tolerance in an oral glucose tolerance test (OGTT). |
Efficacy in Diet-Induced Obese (DIO) Rats
In a head-to-head comparison with the full agonist pioglitazone, this compound demonstrated equipotent glucose-lowering effects in male diet-induced obese rats. A key finding from these studies was the potentially improved safety profile of this compound concerning side effects commonly associated with full PPARγ agonists.
Table 2: Comparative Pharmacodynamic Effects of this compound and Pioglitazone in Diet-Induced Obese Rats
| Parameter | This compound (5 & 10 mg/kg) | Pioglitazone (10 & 30 mg/kg) | Vehicle | Reference(s) |
| Fasting Blood Glucose | Significantly lowered | Significantly lowered | No change | |
| Fasting Insulin | Significantly lowered | Significantly lowered | No change | |
| Glucose Tolerance (OGTT) | Improved | Improved | No change | |
| Body Weight | Increased | Increased (more pronounced at 30 mg/kg) | No significant change | |
| Body Fat Mass | Increased | Increased | No significant change | |
| Body Water Accumulation | No significant increase | Increased (at 30 mg/kg) | No significant change | |
| Bone Formation Marker (Osteocalcin) | No significant effect | Reduced | No significant change |
Pharmacokinetics of this compound in Preclinical Models
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects primarily through the partial activation of PPARγ.
PPARγ Signaling Pathway
As a partial agonist, this compound binds to the PPARγ receptor, leading to a conformational change that is distinct from that induced by full agonists. This results in the differential recruitment of co-activator and co-repressor proteins to the receptor complex. The this compound-PPARγ/RXR heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This selective gene regulation is believed to be the basis for its improved side-effect profile.
The activation of PPARγ by this compound leads to the transcription of genes involved in:
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Insulin Sensitization: Upregulation of genes that enhance insulin signaling, such as those involved in the insulin signaling cascade.
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Glucose Metabolism: Increased expression of genes that promote glucose uptake and utilization in peripheral tissues.
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Lipid Metabolism: Regulation of genes involved in fatty acid uptake, storage, and metabolism.
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Adipokine Secretion: Modulation of the expression and secretion of adipokines, such as adiponectin, which have insulin-sensitizing and anti-inflammatory properties.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Models
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db/db Mice: Male diabetic db/db mice are a common model for type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance due to a mutation in the leptin receptor gene.
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Diet-Induced Obese (DIO) Rats: Male rats fed a high-fat diet develop obesity, hyperinsulinemia, and insulin resistance, mimicking features of human metabolic syndrome.
Drug Administration
This compound and comparator compounds are typically formulated in a vehicle such as 0.2% carboxymethyl cellulose (CMC) with 0.4% Tween-80 in saline for oral administration (gavage).
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose tolerance.
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Animal Preparation: Mice or rats are fasted overnight (typically 16-18 hours) with free access to water.
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Baseline Measurement: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting blood glucose levels.
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Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
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Blood Sampling: Blood samples are collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
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Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.
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Data Analysis: The data is plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion.
Assessment of Insulin Sensitivity
Insulin sensitivity can be assessed through various methods, including:
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Fasting Insulin Levels: Measurement of plasma insulin concentrations after an overnight fast. Lower fasting insulin levels in the presence of normal or low glucose suggest improved insulin sensitivity.
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Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): This is a calculated index based on fasting glucose and insulin levels, providing an estimate of insulin resistance.
Body Composition Analysis
Changes in body composition (fat and water content) can be evaluated using techniques like Magnetic Resonance (MR) scanning.
Bone Formation Markers
The effect on bone metabolism can be assessed by measuring serum levels of bone formation markers, such as osteocalcin.
Conclusion
This compound has demonstrated robust glucose-lowering and insulin-sensitizing effects in preclinical models of type 2 diabetes. Its partial PPARγ agonism appears to translate to a favorable safety profile in animals, particularly with regard to fluid retention and effects on bone formation, when compared to full agonists. While the available pharmacodynamic data is compelling, the lack of publicly accessible, detailed pharmacokinetic and ADME data limits a complete understanding of its preclinical profile. The information presented in this guide summarizes the key preclinical findings and methodologies, providing a valuable resource for researchers in the field of metabolic drug discovery and development.
References
A Technical Guide to the Metabolic Pathways Influenced by Balaglitazone Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
Balaglitazone (DRF-2593) is a second-generation thiazolidinedione (TZD) that acts as a partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] As a key regulator of glucose and lipid metabolism, PPARγ is a significant target for Type 2 Diabetes Mellitus (T2DM) therapies.[3] this compound's partial agonism is designed to provide robust glycemic control comparable to full agonists like pioglitazone, while potentially offering a more favorable safety profile, particularly concerning side effects such as fluid retention, weight gain, and bone density loss.[1][4] This document provides an in-depth technical overview of the metabolic pathways modulated by this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the core signaling cascades.
Core Mechanism of Action: PPARγ Signaling
The primary mechanism of this compound involves its binding to and partial activation of PPARγ, a nuclear receptor that is highly expressed in adipose tissue and plays a central role in adipogenesis, lipid metabolism, and insulin sensitivity. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This modulation leads to a cascade of downstream metabolic effects.
Influence on Key Metabolic Pathways
This compound's activation of the PPARγ pathway instigates significant changes across interconnected metabolic networks, primarily affecting glucose homeostasis, lipid metabolism, and adipocyte function.
Glucose Metabolism and Insulin Sensitivity
A primary therapeutic outcome of this compound treatment is the improvement of glycemic control. By activating PPARγ, this compound enhances insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver. This leads to more efficient glucose utilization and a reduction in hepatic glucose output. Clinical studies have demonstrated that this compound significantly lowers both fasting serum glucose and postprandial glucose levels, resulting in clinically meaningful reductions in hemoglobin A1c (HbA1c).
Lipid Metabolism
PPARγ is a master regulator of lipid metabolism. This compound treatment influences several aspects of this pathway:
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Triglyceride Reduction: It effectively lowers serum triglyceride levels.
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Fatty Acid Metabolism: It promotes the uptake and storage of fatty acids in adipocytes, thereby reducing circulating free fatty acid (FFA) levels. Thiazolidinediones have been shown to upregulate genes involved in fatty acid uptake, binding, and β-oxidation within adipose tissue.
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Lipoprotein Lipase (LPL): Treatment with TZDs has been associated with an increase in LPL mass and activity, which facilitates the hydrolysis of triglycerides from circulating lipoproteins.
Adipokine Modulation
This compound treatment alters the secretion profile of adipokines, hormones produced by fat cells. A key effect is the upregulation of adiponectin , an insulin-sensitizing hormone. Increased adiponectin levels are believed to be a major contributor to the therapeutic effects of TZDs, mediating improvements in both glucose and lipid metabolism.
Mitochondrial Function
Preclinical studies with related TZD compounds like pioglitazone suggest a positive impact on mitochondrial health. These effects include the induction of mitochondrial biogenesis (the creation of new mitochondria) and an increase in the expression of genes involved in fatty acid oxidation within adipose tissue. By enhancing the oxidative capacity of fat cells, this compound may contribute to improved lipid homeostasis and reduced lipotoxicity.
Quantitative Data from Clinical Trials
The this compound glucose Lowering Efficacy Trial (BALLET) provided key data on the efficacy and safety of this compound compared to placebo and the full PPARγ agonist, pioglitazone.
Table 1: Glycemic Control Outcomes (26 Weeks)
| Parameter | Placebo | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) |
|---|---|---|---|---|
| Change in HbA1c (%) | - | -0.99 (p < 0.0001) | -1.11 (p < 0.0001) | -1.22 (p < 0.0001) |
| Fasting Serum Glucose | No significant change | Significant reduction | Significant reduction | Significant reduction |
Table 2: Safety and Tolerability Outcomes (26 Weeks)
| Parameter | Placebo | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) |
|---|---|---|---|---|
| Weight Gain & Fluid Retention | Baseline | Less than Pio 45 mg & Bala 20 mg | Similar to Pio 45 mg | Significant increase |
| Bone Mineral Density | No change | No apparent reduction | No apparent reduction | Trend towards reduction |
Note: All comparisons are relative to the placebo group unless otherwise stated.
Experimental Protocols
The methodologies employed in clinical and preclinical studies are crucial for interpreting the effects of this compound.
BALLET Phase III Clinical Trial Protocol
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Objective: To establish the glucose-lowering effects and safety parameters of this compound in diabetic patients on stable insulin therapy.
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Design: A 26-week, randomized, double-blind, parallel-group, placebo- and active comparator-controlled study.
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Population: 409 subjects with type 2 diabetes on stable insulin therapy, recruited from three countries.
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Intervention Groups:
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Placebo (once daily)
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This compound (10 mg, once daily)
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This compound (20 mg, once daily)
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Pioglitazone (45 mg, once daily)
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Primary Endpoint: Absolute change in Hemoglobin A1c (HbA1c) from baseline to 26 weeks.
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Secondary Endpoints:
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Change in Fasting Serum Glucose (FSG).
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Changes in body composition (fat and fluid accumulation) and bone mineral density, measured by Dual-Energy X-ray Absorptiometry (DEXA).
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In Vitro PPARγ Activation Assay
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Objective: To determine the potency of this compound as a PPARγ agonist.
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Methodology: A cell-based assay was conducted using Human Embryonic Kidney (HEK293) cells.
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Procedure:
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HEK293 cells were transfected with a construct expressing a fused PPARγ protein.
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Transfected cells were treated with varying concentrations of this compound.
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Activation of PPARγ was measured, likely via a reporter gene system.
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Key Result: this compound demonstrated sigmoid activation of PPARγ with an EC50 value of 1.35 μM.
Conclusion
This compound exerts its therapeutic effects by acting as a partial agonist of PPARγ, a master transcriptional regulator of metabolism. Through this mechanism, it improves glycemic control by enhancing insulin sensitivity and influences lipid metabolism by promoting fatty acid uptake into adipocytes and reducing circulating triglycerides. Clinical data from the BALLET trial confirms its efficacy in reducing HbA1c and fasting glucose to a degree comparable with the full agonist pioglitazone. Importantly, the 10 mg dose of this compound demonstrated a superior safety profile regarding fluid retention, weight gain, and bone mineral density, highlighting the potential benefits of partial PPARγ agonism in the treatment of type 2 diabetes. These findings underscore the importance of this compound as a modulator of key metabolic pathways with a potentially improved therapeutic window.
References
- 1. This compound: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Efficacy and safety of the PPARγ partial agonist this compound compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Balaglitazone: A Second-Generation Thiazolidinedione - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Balaglitazone (DRF-2593) is a second-generation thiazolidinedione (TZD) developed as a selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Unlike full PPARγ agonists such as pioglitazone and rosiglitazone, this compound was designed to retain the insulin-sensitizing and glucose-lowering efficacy of the TZD class while mitigating the characteristic side effects, including weight gain, fluid retention, and bone loss.[3][4] Preclinical and Phase III clinical trial data demonstrated that this compound offers robust glycemic control comparable to full agonists but with an improved safety and tolerability profile, particularly at lower doses.[3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction to Second-Generation Thiazolidinediones
The TZD class of drugs exerts its anti-diabetic effects by improving insulin sensitivity in peripheral tissues, primarily adipose tissue, skeletal muscle, and the liver. The molecular target of TZDs is PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor. First-generation, full PPARγ agonists like pioglitazone and rosiglitazone robustly activate the receptor, leading to broad transcriptional changes. While effective in controlling hyperglycemia, this extensive activation is also linked to undesirable side effects.
The development of second-generation TZDs, such as this compound, was driven by the concept of Selective PPARγ Modulation (SPPARM). The goal was to identify partial agonists that could induce a specific conformational change in the PPARγ receptor. This selective modulation aims to dissociate the transcriptional pathways responsible for improving insulin sensitivity from those that lead to adverse effects. This compound emerged as a prominent candidate from this effort, demonstrating partial agonistic properties in vitro and a better safety profile in preclinical models.
Mechanism of Action: Partial PPARγ Agonism
This compound functions as a selective partial agonist for the human PPARγ receptor with an EC50 of 1.351 μM. Its mechanism is centered on differential activation of the PPARγ signaling pathway.
PPARγ Signaling Pathway
In its basal state, the PPARγ/Retinoid X Receptor (RXR) heterodimer is bound to DNA at specific sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex is typically associated with corepressor proteins, which inhibit gene transcription.
Upon binding a full agonist, PPARγ undergoes a significant conformational change. This change causes the dissociation of the corepressor complex and facilitates the recruitment of a suite of coactivator proteins. This large coactivator complex then initiates robust transcription of a wide array of target genes involved in adipogenesis, lipid metabolism, and insulin signaling, but also those linked to side effects.
This compound's partial agonism induces a distinct conformational change in the PPARγ receptor. This leads to a more selective pattern of cofactor recruitment. It is hypothesized that partial agonists may preferentially recruit certain coactivators while failing to recruit others that are necessary for the full spectrum of gene transcription seen with full agonists. This differential gene expression is the molecular basis for separating the therapeutic benefits from the adverse effects.
Quantitative Data
In Vitro Receptor Activity
Quantitative analysis of this compound's interaction with the PPARγ receptor is crucial for understanding its potency and partial agonist nature. While specific binding affinity (Ki) data for this compound is not publicly available, its effective concentration for 50% activation (EC50) has been determined. For comparison, binding affinities for full agonists are provided.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | Human PPARγ | EC50 | 1.351 µM | |
| This compound | Human PPARγ | Max Activation | ~52% (vs. full agonists) | |
| Pioglitazone | Human PPARγ | Ki | 470 nM | |
| Rosiglitazone | Human PPARγ | Ki | 40 nM | |
| Note: Ki values for pioglitazone and rosiglitazone are sourced from various pharmacology databases and are provided for context. A direct comparison requires Ki data for this compound, which is not available. |
Phase III Clinical Trial Efficacy (Study 307 / BALLET)
The primary Phase III study was a 26-week, randomized, double-blind, placebo- and active comparator-controlled trial involving 409 patients with type 2 diabetes on stable insulin therapy. The study compared two doses of this compound against placebo and the full agonist pioglitazone.
| Treatment Group (add-on to insulin) | Change in HbA1c (from baseline vs. Placebo) | Change in Fasting Plasma Glucose (FPG) (from baseline vs. Placebo) | Reference |
| This compound 10 mg | -0.99% | -1.42 mmol/L | |
| This compound 20 mg | -1.11% | -1.80 mmol/L | |
| Pioglitazone 45 mg | -1.22% | -1.35 mmol/L |
Phase III Clinical Trial Safety and Tolerability Profile
A key objective was to assess the safety profile, particularly the class-specific side effects of TZDs. The 10 mg dose of this compound showed a favorable profile compared to pioglitazone.
| Adverse Effect Category | This compound 10 mg | This compound 20 mg | Pioglitazone 45 mg | Reference |
| Water Retention / Edema | Less than Pioglitazone | Similar to Pioglitazone | - | |
| Fat Accumulation / Weight Gain | Less than Pioglitazone | Similar to Pioglitazone | - | |
| Bone Mineral Density Loss | No apparent reduction | No apparent reduction | Trend towards reduction | |
| Note: Data is based on qualitative and comparative statements from published results. Specific quantitative values for weight gain (kg) or edema incidence (%) for this compound are not publicly available. |
Pharmacokinetic Parameters
Detailed pharmacokinetic data for this compound (e.g., Cmax, Tmax, half-life) in humans have not been publicly reported. For context, the parameters for other TZDs are provided below.
| Compound | Tmax (hours) | Half-life (t1/2, hours) | Metabolism |
| This compound | Not Reported | Not Reported | Not Reported |
| Pioglitazone | ~1.5 | ~9 | CYP2C8, CYP3A4 |
| Rosiglitazone | ~1 | ~3-4 | CYP2C8, CYP2C9 |
Experimental Protocols
PPARγ Competitive Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the PPARγ receptor.
Methodology:
-
Receptor Preparation: The Ligand Binding Domain (LBD) of human PPARγ is expressed as a recombinant protein (e.g., in E. coli) and purified.
-
Radioligand: A high-affinity radiolabeled PPARγ agonist, such as [³H]-Rosiglitazone, is used at a fixed concentration (typically near its Kd value).
-
Competition: The PPARγ-LBD is incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complex.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of test compound that inhibits 50% of radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based PPARγ Transactivation Assay (General Protocol)
This functional assay measures the ability of a compound to activate the transcriptional activity of PPARγ inside a living cell.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293) is used.
-
Transfection: The cells are transiently transfected with two plasmids:
-
Expression Plasmid: Encodes a chimeric receptor consisting of the PPARγ LBD fused to a GAL4 DNA-binding domain.
-
Reporter Plasmid: Contains a luciferase reporter gene downstream of a GAL4 Upstream Activation Sequence (UAS).
-
-
Treatment: The transfected cells are incubated with various concentrations of the test compound (e.g., this compound).
-
Activation & Expression: If the compound binds to and activates the PPARγ-LBD, the chimeric receptor binds to the UAS and drives the expression of the luciferase gene.
-
Lysis and Detection: After the incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of gene transcription, is measured using a luminometer.
-
Data Analysis: Luminescence values are plotted against the log concentration of the compound to generate a dose-response curve and determine the EC50 and the maximal activation level relative to a full agonist.
Phase III Clinical Trial Protocol (NCT00515632 Synopsis)
-
Objective: To determine the efficacy and safety of this compound (10 mg and 20 mg) as an add-on therapy compared to placebo and pioglitazone (45 mg) in patients with type 2 diabetes inadequately controlled on stable insulin therapy.
-
Design: A 26-week, multicenter, randomized, double-blind, parallel-group study.
-
Population: 409 subjects with type 2 diabetes, BMI ≥ 25.0 kg/m ², and HbA1c ≥ 7.0% on stable insulin therapy (≥ 30 U/day).
-
Intervention Arms:
-
Placebo (once daily)
-
This compound 10 mg (once daily)
-
This compound 20 mg (once daily)
-
Pioglitazone 45 mg (once daily)
-
-
Primary Endpoint: Absolute change in HbA1c from baseline to 26 weeks.
-
Secondary Endpoints: Change in fasting serum glucose, body composition (fat and fluid mass via Dual-Energy X-ray Absorptiometry - DEXA), and bone mineral density (DEXA).
Conclusion
This compound represents a significant effort in rational drug design to refine the therapeutic index of the TZD class. As a partial PPARγ agonist, it successfully demonstrated in a Phase III clinical trial the potential to separate the desired glucose-lowering effects from the dose-limiting side effects associated with full PPARγ activation. The clinical data, particularly for the 10 mg dose, showed glycemic control approaching that of high-dose pioglitazone but with a markedly improved profile regarding weight gain, fluid retention, and bone health. Although the development of this compound was discontinued, the extensive data gathered provides a valuable technical blueprint for the development of future SPPARMs and other targeted therapies for metabolic diseases. The principles of selective receptor modulation embodied by this compound continue to be a key strategy for drug development professionals seeking to optimize efficacy while minimizing mechanism-based toxicity.
References
- 1. Dr. Reddy's Laboratories, Inc.'s and Rheoscience A/S Announce Headline Results from First Phase III Clinical Trial of this compound (DRF 2593) - BioSpace [biospace.com]
- 2. This compound: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dr. Reddy's and Rheoscience announce headline results from First Phase III clinical trial of this compound - Dr.Reddy's Laboratories Ltd. [drreddys.com]
- 4. Efficacy and safety of the PPARγ partial agonist this compound compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Balaglitazone's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balaglitazone (also known as DRF-2593) is a second-generation thiazolidinedione that acts as a selective partial agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism, PPARγ is a significant therapeutic target for type 2 diabetes.[3][4] Unlike full agonists, this compound's partial agonism suggests a potential for a more favorable safety profile, particularly concerning side effects such as fluid retention and weight gain observed with earlier compounds in this class.[2] This guide provides an in-depth overview of the in vitro methodologies used to characterize the biological activity of this compound, presenting key data, detailed experimental protocols, and visual workflows to support further research and development.
Mechanism of Action: Partial PPARγ Agonism
This compound exerts its effects by binding to the ligand-binding pocket of the PPARγ nuclear receptor. This binding event induces a conformational change in the receptor, though distinct from that caused by full agonists. This alternative conformation leads to the differential recruitment and displacement of transcriptional co-activators and co-repressors. Consequently, this compound modulates the transcription of a specific set of PPARγ target genes, leading to its characteristic biological responses. This selective modulation is the basis for its classification as a selective PPARγ modulator (SPPARM).
The partial agonism of this compound is a key feature. In vitro studies have shown that it produces a submaximal response compared to full PPARγ agonists like rosiglitazone. When co-administered, increasing concentrations of this compound can reduce the maximal activity of a full agonist to its own level, demonstrating competitive antagonism at higher concentrations.
Quantitative Biological Activity
The in vitro activity of this compound has been quantified in various assays. The following tables summarize the key parameters reported in the literature.
Table 1: PPARγ Activation
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 1.351 µM | Cell-based transactivation assay | |
| Maximal Activity | N/A | ~52% of full agonist | Cell-based transactivation assay |
Table 2: Effects on Doxorubicin Cytotoxicity in Leukemia Cells
| Cell Line | Parameter | Condition | Value | Reference |
| K562 | IC50 | Doxorubicin + this compound | 0.117 µM | |
| K562/DOX (resistant) | IC50 | Doxorubicin + this compound | 0.53 µM |
Key In Vitro Assays and Experimental Protocols
The characterization of this compound's biological activity relies on a suite of established in vitro assays.
PPARγ Transactivation Assay
This assay directly measures the ability of a compound to activate the PPARγ receptor and initiate the transcription of a reporter gene.
-
Objective: To determine the potency (EC50) and efficacy (maximal activation) of this compound as a PPARγ agonist.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous PPARγ expression.
-
Methodology:
-
Transfection: Co-transfect HEK293 cells with two plasmids:
-
An expression vector containing the human PPARγ gene fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS), upstream of a reporter gene such as luciferase.
-
-
Treatment: Following transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound, a full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Detection: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized activity against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal activation relative to the full agonist.
-
Adipocyte Differentiation Assay
This assay assesses the ability of this compound to promote the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a hallmark of PPARγ activation.
-
Objective: To visually and quantitatively assess the adipogenic potential of this compound.
-
Cell Line: 3T3-L1 murine preadipocytes are the standard model for this assay.
-
Methodology:
-
Cell Seeding: Plate 3T3-L1 preadipocytes and grow them to confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with a differentiation medium containing:
-
DMEM with high glucose and 10% Fetal Bovine Serum (FBS).
-
A differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Varying concentrations of this compound or a positive control (e.g., rosiglitazone).
-
-
Maintenance: After 2-3 days, replace the medium with a maintenance medium containing DMEM, 10% FBS, and 1 µg/mL insulin, along with the respective concentrations of this compound. Replenish this medium every 2-3 days.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining: Fix the cells with formalin and stain with Oil Red O solution, which specifically stains neutral lipids in the accumulated droplets bright red.
-
Microscopy: Visualize and capture images of the stained cells to assess the degree of lipid accumulation.
-
Quantification: Elute the stain from the cells using isopropanol and measure the absorbance at ~510 nm to quantify the amount of lipid accumulation.
-
-
Glucose Uptake Assay
This functional assay measures the effect of this compound on the uptake of glucose into insulin-sensitive cells, such as muscle or fat cells.
-
Objective: To determine if this compound enhances insulin-stimulated or basal glucose uptake.
-
Cell Lines: Differentiated L6 rat myotubes or 3T3-L1 adipocytes are commonly used.
-
Methodology:
-
Cell Differentiation: Differentiate L6 myoblasts into myotubes or 3T3-L1 preadipocytes into adipocytes as per established protocols.
-
Pre-treatment: Treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Serum Starvation: Before the assay, serum-starve the cells (e.g., in serum-free DMEM for 3-4 hours) to establish a basal state.
-
Insulin Stimulation: Treat the cells with or without a submaximal concentration of insulin (e.g., 100 nM) for a short period (e.g., 20-30 minutes) in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Glucose Uptake: Add a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, and incubate for a short time (e.g., 5-10 minutes).
-
Lysis and Scintillation Counting: Terminate the uptake by washing with ice-cold buffer. Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts to total protein content and express the results as fold change over the vehicle-treated control.
-
Gene Expression Analysis
This assay identifies the downstream target genes regulated by this compound, providing insight into its specific molecular effects.
-
Objective: To quantify changes in the mRNA levels of PPARγ target genes involved in metabolism and inflammation.
-
Cell Lines: Differentiated 3T3-L1 adipocytes, human primary adipocytes, or macrophage cell lines (e.g., RAW 264.7).
-
Methodology:
-
Cell Treatment: Treat the appropriate cell type with this compound at a relevant concentration (e.g., near its EC50) for a suitable duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, primers specific for target genes, and a fluorescent dye (e.g., SYBR Green).
-
Target Genes of Interest:
-
Metabolism: Adiponectin (ADIPOQ), Fatty acid binding protein 4 (FABP4/aP2), Glucose transporter type 4 (GLUT4/SLC2A4).
-
Inflammation: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6).
-
-
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in this compound-treated cells compared to vehicle-treated controls using the ΔΔCt method.
-
In Vitro Anti-Inflammatory Assays
These assays evaluate the potential of this compound to suppress inflammatory responses in immune cells, a known effect of PPARγ activation.
-
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory mediators.
-
Cell Line: Murine macrophage-like cell line RAW 264.7 or human monocyte-derived macrophages (THP-1).
-
Methodology:
-
Cell Seeding and Pre-treatment: Plate the macrophage cells and pre-treat with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the cell culture medium.
-
Incubation: Co-incubate the cells with this compound and LPS for a defined period (e.g., 18-24 hours).
-
Mediator Quantification:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Quantify the concentration of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Plot the concentration of the inflammatory mediator against the concentration of this compound to determine its inhibitory effect and calculate IC50 values where applicable.
-
Conclusion
The in vitro characterization of this compound confirms its role as a selective partial agonist of PPARγ. Through a combination of transactivation, differentiation, functional, and gene expression assays, a clear profile of its biological activity can be established. Its potency, demonstrated by a low micromolar EC50 for PPARγ activation, and its partial agonism are defining features that underpin its therapeutic potential. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced molecular mechanisms of this compound and other selective PPARγ modulators.
References
Balaglitazone's Effect on Gene Expression and Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Balaglitazone is a second-generation thiazolidinedione (TZD) that acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] This selective modulation of PPARγ leads to a distinct pattern of gene expression compared to full agonists, potentially contributing to its different clinical profile, including a reduced incidence of side effects such as fluid retention and fat accumulation.[1] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on gene expression and transcription, supported by available data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Partial PPARγ Agonism
This compound exerts its effects by binding to and partially activating PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, adipogenesis, and inflammation.[1][2] As a partial agonist, this compound induces a specific conformational change in the PPARγ receptor, leading to differential recruitment of coactivators and corepressors compared to full agonists. This results in a selective modulation of target gene transcription.
The activation of PPARγ by this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating or suppressing their transcription.
Figure 1: this compound's core mechanism of action through PPARγ activation.
Effects on Gene Expression: Quantitative Data
Regulation of Genes Involved in Multidrug Resistance
One study has shown that this compound can reverse P-glycoprotein-mediated multidrug resistance in leukemia cells. This effect is achieved through the upregulation of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) and the subsequent downregulation of the ABCB1 gene, which encodes for P-glycoprotein (P-gp), a drug efflux pump.
| Gene | Organism/Cell Line | Treatment | Fold Change (mRNA) | Protein Change | Reference |
| PTEN | Human Leukemia (K562/DOX) | This compound | Upregulated (exact fold change not specified) | Upregulated | |
| ABCB1 (P-gp) | Human Leukemia (K562/DOX) | This compound | Downregulated (exact fold change not specified) | Downregulated |
Table 1: Effect of this compound on Multidrug Resistance-Associated Gene Expression.
Comparative Gene Expression Data from Other Thiazolidinediones
To provide a broader context, the following table summarizes the effects of other TZDs on key genes involved in adipogenesis, glucose metabolism, and inflammation. It is anticipated that this compound would have a similar, though potentially quantitatively different, regulatory effect on these genes.
| Gene | Gene Function | TZD | Tissue/Cell Line | Fold Change (mRNA) | Reference |
| PPARG | Master regulator of adipogenesis | Rosiglitazone | 3T3-L1 Adipocytes | Upregulated | (Data from related studies) |
| CEBPA | Adipogenic transcription factor | Rosiglitazone | 3T3-L1 Adipocytes | Upregulated | (Data from related studies) |
| FABP4 (aP2) | Fatty acid binding protein | Pioglitazone | 3T3-F442A Adipocytes | Upregulated | (Data from related studies) |
| SLC2A4 (GLUT4) | Insulin-responsive glucose transporter | Troglitazone | Rat Adipocytes | ~1.5-fold increase | |
| ADIPOQ (Adiponectin) | Insulin-sensitizing adipokine | Pioglitazone | Human Adipose Tissue | No significant change | |
| LEP (Leptin) | Satiety hormone | Pioglitazone | Human Adipose Tissue | Decreased | |
| TNF (TNF-α) | Pro-inflammatory cytokine | Pioglitazone | Human Monocytes/Lymphocytes | Decreased | |
| IL6 | Pro-inflammatory cytokine | Pioglitazone | Human Monocytes/Lymphocytes | Decreased |
Table 2: Comparative Gene Expression Changes Induced by Other Thiazolidinediones.
Key Signaling Pathways Modulated by this compound
Adipogenesis and Lipid Metabolism
As a PPARγ agonist, this compound is expected to promote the differentiation of preadipocytes into mature adipocytes. This process involves a cascade of gene expression changes, including the upregulation of key transcription factors like CEBPA and adipocyte-specific genes such as FABP4 (aP2).
Figure 2: Signaling pathway of this compound-induced adipogenesis.
Anti-Inflammatory Effects
PPARγ activation is known to have anti-inflammatory effects. This is partly achieved by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. Consequently, the expression of pro-inflammatory cytokines like TNF-α and IL-6 is suppressed.
Figure 3: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on gene expression.
Cell Culture and Adipocyte Differentiation
This protocol is adapted for the 3T3-L1 cell line, a common model for studying adipogenesis.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) and allow them to reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin. Add this compound at the desired concentration (e.g., 1-10 µM).
-
Maintenance (Day 2 onwards): After 48 hours, replace the differentiation medium with adipocyte maintenance medium (DMEM, 10% FBS, and 1.7 µM insulin), containing this compound.
-
Maturation: Change the maintenance medium every 2 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 8 and 12.
-
Assessment of Differentiation: Lipid accumulation can be visualized and quantified by Oil Red O staining.
References
Balaglitazone: An In-depth Technical Review of Early-Stage Clinical Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balaglitazone (also known as DRF-2593) is a second-generation thiazolidinedione that acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Developed by Dr. Reddy's Laboratories, it was investigated for the treatment of type 2 diabetes mellitus. As a partial agonist, this compound was designed to offer the therapeutic benefits of full PPARγ agonists, such as improved insulin sensitivity and glycemic control, while potentially mitigating the associated adverse effects like fluid retention, weight gain, and bone loss.[1][3] This technical guide provides a comprehensive overview of the available early-stage clinical trial findings for this compound, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action: Partial PPARγ Agonism
This compound selectively binds to and partially activates PPARγ, a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, and inflammation.[4]
As a partial agonist, this compound is thought to induce a specific conformational change in the PPARγ receptor that differs from that induced by full agonists. This may lead to a differential recruitment of coactivators and corepressors, resulting in a more selective modulation of gene expression and, consequently, a more favorable clinical profile.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Early-Stage Clinical Trial Findings: An Overview
While detailed quantitative data from Phase I and Phase II clinical trials of this compound are not extensively available in the public domain, high-level summaries indicate that the early clinical development program demonstrated promising results.
Phase I Clinical Trials
Specific data regarding the pharmacokinetics, safety, and tolerability of this compound in healthy volunteers from Phase I studies are not publicly available. These studies are crucial for determining the initial safety profile, dose-limiting toxicities, and the pharmacokinetic parameters that inform dosing for subsequent trials.
Phase II Clinical Trials
Information from press releases and reviews suggests that Phase II clinical trials of this compound in patients with type 2 diabetes demonstrated glucose-lowering capabilities. A notable finding from these early studies was the observation that this compound appeared to be "body-weight neutral," a significant potential advantage over full PPARγ agonists which are often associated with weight gain. However, specific quantitative data on dose-ranging, efficacy endpoints (e.g., changes in HbA1c, fasting plasma glucose, or lipid profiles), and detailed adverse event profiles from these Phase II studies have not been published.
Late-Stage Clinical Trial Findings: The BALLET Study (Phase III)
The most comprehensive publicly available data for this compound comes from the Phase III "this compound glucose Lowering Efficacy Trial" (BALLET), also known as Study 307. This study provides valuable insights into the efficacy and safety of this compound in a larger patient population.
Experimental Protocol: BALLET Study (NCT00515632)
-
Study Design: A 26-week, multicenter, randomized, double-blind, placebo- and active comparator-controlled, parallel-group study.
-
Patient Population: 409 patients with type 2 diabetes who were on stable insulin therapy.
-
Treatment Arms:
-
This compound 10 mg once daily
-
This compound 20 mg once daily
-
Pioglitazone 45 mg once daily (active comparator)
-
Placebo once daily
-
-
Primary Endpoint: Change in hemoglobin A1c (HbA1c) from baseline to 26 weeks.
-
Secondary Endpoints: Changes in fasting plasma glucose, body weight, body composition (measured by dual-energy X-ray absorptiometry - DEXA), and the incidence of edema.
Figure 2: Experimental workflow of the Phase III BALLET study.
Efficacy and Safety Data from the BALLET Study
The BALLET study met its primary endpoint, demonstrating significant reductions in HbA1c for both doses of this compound compared to placebo.
Table 1: Glycemic Control Outcomes from the BALLET Study
| Treatment Group | Mean Change in HbA1c from Baseline (%) | Mean Change in Fasting Plasma Glucose from Baseline (mmol/L) |
| This compound 10 mg | -0.99 | -1.42 |
| This compound 20 mg | -1.11 | -1.80 |
| Pioglitazone 45 mg | -1.22 | -1.35 |
| Placebo | (Reference) | (Reference) |
Table 2: Key Safety and Tolerability Findings from the BALLET Study
| Adverse Event | This compound 10 mg | This compound 20 mg | Pioglitazone 45 mg |
| Water Retention | Less than Pioglitazone 45 mg | Similar to Pioglitazone 45 mg | - |
| Fat Accumulation | Less than Pioglitazone 45 mg | Similar to Pioglitazone 45 mg | - |
| Weight/BMI Gain | Lower than Pioglitazone 45 mg | Similar to Pioglitazone 45 mg | - |
| Bone Loss | No significant effect observed | No significant effect observed | Trend towards reduction |
The results of the BALLET study indicated that this compound, particularly at the 10 mg dose, offered a favorable balance of glycemic control and a better safety profile with regard to fluid retention, weight gain, and bone health compared to the full PPARγ agonist, pioglitazone.
Summary and Future Directions
The available clinical data for this compound, primarily from the Phase III BALLET study, suggest that it is an effective glucose-lowering agent with a potentially improved safety and tolerability profile compared to full PPARγ agonists. The findings of less weight gain, fluid retention, and no apparent adverse effects on bone density at the 10 mg dose are clinically significant.
However, a notable gap remains in the publicly accessible data from the early-stage Phase I and II clinical trials. Detailed information on the pharmacokinetics, dose-response relationship for efficacy and safety, and a comprehensive characterization of the adverse event profile in the initial stages of clinical development would be invaluable for a complete understanding of this compound's clinical pharmacology.
Despite the promising results from the BALLET study, the development of this compound was reportedly halted due to a lack of promoting partners. Nevertheless, the clinical findings for this compound contribute to the body of evidence supporting the development of selective PPARγ modulators as a therapeutic strategy to harness the beneficial metabolic effects of PPARγ activation while minimizing the mechanism-based side effects. Further research into this class of compounds is warranted.
References
- 1. This compound: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of the PPARγ partial agonist this compound compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Balaglitazone In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the in vitro activity of Balaglitazone, a selective partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The following assays are essential for understanding its mechanism of action and cellular effects, particularly in the context of metabolic disease research.
Introduction
This compound (also known as DRF-2593) is a second-generation thiazolidinedione that acts as a selective partial agonist for PPARγ.[1][2] As a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity, PPARγ is a significant target for type 2 diabetes therapeutics.[3][4] this compound's partial agonism is of particular interest as it may offer a better safety profile, with potentially reduced side effects such as fluid retention and weight gain compared to full PPARγ agonists.[1] In vitro cell-based assays are fundamental for quantifying the potency and efficacy of compounds like this compound at the cellular level.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in relevant in vitro assays.
Table 1: PPARγ Transactivation Activity of this compound
| Parameter | Cell Line | Value | Reference Compound |
| EC₅₀ | HEK293 | 1.35 µM | Rosiglitazone (Full Agonist) |
| Maximal Activation | Not Specified | ~52% of full agonist | Rosiglitazone (Full Agonist) |
Table 2: Comparative Effects of this compound and Full Agonists
| Effect | This compound | Full Agonists (e.g., Rosiglitazone) |
| PPARγ Activation | Partial | Full |
| Adipocyte Differentiation | Promotes differentiation | Strongly promotes differentiation |
| Fluid Retention (in vivo) | Reduced incidence | Higher incidence |
| Fat Accumulation (in vivo) | Reduced incidence | Higher incidence |
Signaling Pathway
This compound exerts its effects by binding to the ligand-binding domain of PPARγ, a nuclear receptor. This binding event causes a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The PPARγ/RXRα heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in adipocyte differentiation, glucose uptake, and lipid metabolism.
Caption: this compound activates the PPARγ signaling pathway.
Experimental Protocols
PPARγ Transactivation Assay (HEK293 Cells)
This assay quantifies the ability of this compound to activate PPARγ, leading to the expression of a reporter gene (e.g., luciferase).
Workflow Diagram:
Caption: Workflow for the PPARγ transactivation assay.
Methodology:
-
Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well white, clear-bottom assay plate at a density of 3 x 10⁴ cells per well.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Transfection:
-
Prepare a transfection mix containing:
-
A mammalian expression vector for human PPARγ.
-
A reporter vector containing multiple copies of a PPRE upstream of a luciferase gene.
-
A control vector (e.g., β-galactosidase or Renilla luciferase) for normalization.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in assay medium (DMEM with 0.5% DMSO).
-
Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
Remove the transfection medium and add the compound dilutions to the respective wells.
-
Incubate for 18-24 hours.
-
-
Luminescence Measurement:
-
Aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase assay substrate to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity.
-
Plot the normalized luminescence against the log concentration of this compound.
-
Calculate the EC₅₀ value using a non-linear regression (four-parameter logistic) curve fit.
-
Adipocyte Differentiation Assay (3T3-L1 Cells)
This assay assesses the potential of this compound to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.
Workflow Diagram:
Caption: Workflow for the 3T3-L1 adipocyte differentiation assay.
Methodology:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% Calf Serum.
-
Seed cells in a 24-well or 48-well plate and grow until they reach 100% confluence (Day -2).
-
Maintain the cells in a confluent state for an additional 48 hours (Day 0).
-
-
Induction of Differentiation (Day 0):
-
Prepare Differentiation Medium I (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) to the MDI medium. Include a vehicle control and a positive control (e.g., Rosiglitazone).
-
Replace the culture medium with the MDI medium containing the test compounds.
-
-
Progression of Differentiation (Day 2):
-
Prepare Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin.
-
Add the respective concentrations of this compound or control compounds to this medium.
-
Remove the MDI medium and replace it with Differentiation Medium II containing the compounds.
-
-
Maintenance (Day 4 onwards):
-
Replace the medium with DMEM containing 10% FBS and the respective compounds every 2 days.
-
Continue incubation until mature adipocytes with visible lipid droplets are formed (typically Day 8-10).
-
-
Quantification by Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared and filtered Oil Red O solution for 20-30 minutes.
-
Wash extensively with water to remove unbound dye.
-
For quantification, elute the stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at 510 nm using a spectrophotometer.
-
-
Data Analysis:
-
Express the absorbance values as a percentage relative to the positive control (e.g., Rosiglitazone-treated cells).
-
Compare the adipogenic potential of different concentrations of this compound.
-
References
Application Notes and Protocols: The Use of Balaglitazone in Animal Models of Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Balaglitazone (DRF-2593) is a second-generation thiazolidinedione (TZD) that acts as a selective partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that is a key regulator of adipogenesis, fatty acid storage, and glucose metabolism.[3] As an insulin-sensitizing agent, this compound has been investigated for the treatment of type 2 diabetes mellitus (T2DM).[4][5] Preclinical studies in various animal models of T2DM have been crucial in elucidating its efficacy and safety profile, particularly in comparison to full PPARγ agonists like pioglitazone and rosiglitazone. These studies have demonstrated that this compound can provide robust glycemic control with potentially fewer side effects, such as fluid retention and weight gain, commonly associated with full agonists.
Mechanism of Action: Partial PPARγ Agonism
Thiazolidinediones exert their therapeutic effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity in key tissues like adipose tissue, skeletal muscle, and the liver.
This compound is characterized as a partial agonist. This means it binds to PPARγ and elicits a response that is lower than that of a full agonist. This partial activation is thought to be responsible for its distinct clinical profile, offering significant anti-hyperglycemic effects while potentially mitigating some of the adverse effects seen with full PPARγ agonists.
Data Presentation: Efficacy in Animal Models
This compound has been evaluated in several animal models of insulin resistance and type 2 diabetes. The most commonly cited models are the genetically obese and diabetic db/db mice and diet-induced obese rats.
Table 1: Effects of this compound on Glycemic Control in db/db Mice
| Parameter | Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Outcome | Reference(s) |
| Fasting Blood Glucose | db/db mice | This compound | 3.0 | 9 days | Significant reduction; more potent than rosiglitazone | |
| db/db mice | This compound | 0.1 - 10.0 | 9 days | Dose-dependent decrease in non-fasting plasma glucose | ||
| Plasma Insulin | db/db mice | This compound | 3.0 | 7 days | Significant reduction | |
| Oral Glucose Tolerance | db/db mice | This compound | 0.1 - 10.0 | 9 days | Improved glucose tolerance (reduced AUC) |
Table 2: Comparative Effects of this compound and Pioglitazone in Diet-Induced Obese Rats
| Parameter | Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Outcome | Reference(s) |
| Plasma Glucose | Diet-induced obese rats | This compound | 10.0 | Not Specified | Suppressed overall glucose levels, comparable to 30 mg/kg pioglitazone | |
| Plasma Insulin | Diet-induced obese rats | This compound | 10.0 | Not Specified | Decreased insulin levels, comparable to 30 mg/kg pioglitazone | |
| Body Weight | Diet-induced obese rats | This compound | 5.0, 10.0 | Not Specified | Increased body weight, similar to pioglitazone |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are standard protocols for administering this compound and assessing its effects in rodent models.
Protocol 1: Antihyperglycemic Assessment in db/db Mice
This protocol is adapted from studies evaluating the glucose-lowering effects of this compound.
1. Animal Model:
-
Species: Male diabetic db/db mice.
-
Age: 14 weeks.
-
Acclimatization: House animals for at least one week before the experiment under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
2. Randomization and Grouping:
-
Measure fasting blood glucose from a tail snip using a glucometer.
-
Randomize animals into treatment groups (n=6 per group) based on their fasting blood glucose levels to ensure a balanced distribution.
-
Groups:
-
Vehicle control (e.g., 0.2% Carboxymethyl cellulose + 0.4% Tween-80 in saline).
-
This compound (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg).
-
Positive control (e.g., Rosiglitazone at 0.2, 0.6, 2.0, 6.0 mg/kg).
-
3. Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle solution. The use of co-solvents like DMSO and PEG300 may be necessary for initial dissolution before creating the final suspension.
-
Administer the assigned treatment orally (p.o.) via gavage once daily for a period of 9 days. Ensure the volume is appropriate for the animal's weight (e.g., 5-10 mL/kg).
4. In-life Measurements:
-
Blood Glucose & Insulin: On day 7 of treatment, collect blood samples (e.g., via retro-orbital sinus or tail vein) in the morning (8:00-10:00 AM) after a brief fasting period. Analyze for plasma glucose and insulin levels.
-
Body Weight: Monitor and record the body weight of each animal daily or every other day.
5. Oral Glucose Tolerance Test (OGTT):
-
On day 9, after an overnight fast (approximately 12-16 hours), administer an oral glucose load (3.0 g/kg body weight).
-
Collect blood samples from the tail vein at baseline (0 min) and at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to assess glucose tolerance.
6. Data Analysis:
-
Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare treatment groups with the vehicle control. A p-value < 0.05 is typically considered significant.
References
- 1. This compound: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rheoscience and Dr. Reddy's commence the first Phase III trial of this compound (DRF 2593) - this compound is a novel TZD candidate for the treatment of diabetes mellitus [bionity.com]
Application Notes and Protocols for Studying Balaglitazone's Effects in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of Balaglitazone, a selective partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2]
Overview
This compound is a second-generation thiazolidinedione that modulates the activity of PPARγ, a nuclear receptor crucial for regulating gene expression involved in adipogenesis, glucose metabolism, and inflammation.[2][3] In vitro studies have demonstrated its potential in various cellular processes, including cancer cell proliferation, adipocyte differentiation, and cellular glucose uptake. These protocols outline key experiments to characterize the effects of this compound on different cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (human PPARγ) | - | 1.351 µM | [1] |
| IC50 (Doxorubicin cytotoxicity) | K562 | 0.117 µM (in the presence of this compound) | |
| IC50 (Doxorubicin cytotoxicity) | K562/DOX | 0.53 µM (in the presence of this compound) |
Note: This table summarizes key quantitative data from preclinical studies. Further experimental data should be tabulated in a similar manner.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as the human leukemia cell line K562 and its doxorubicin-resistant counterpart, K562/DOX.
Materials:
-
K562 and K562/DOX cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 and K562/DOX cells in a 96-well plate at a density of 2 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare various concentrations of this compound (e.g., 5-100 µM) and doxorubicin. Add the compounds to the wells, with or without this compound, in serum-free RPMI-1640 medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Remove the medium and add 200 µL of fresh RPMI-1640 medium containing 10% FBS and 10% MTT solution to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Adipocyte Differentiation Assay
This protocol details the procedure to study the effect of this compound on the differentiation of pre-adipocyte cell lines, such as 3T3-L1.
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Insulin, Dexamethasone, and IBMX (MDI) differentiation cocktail
-
This compound
-
Oil Red O staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 pre-adipocytes in 6-well plates and grow to confluence in DMEM with 10% BCS.
-
Initiation of Differentiation: Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin) containing various concentrations of this compound (e.g., 0.1-10 µM) or vehicle control.
-
Maturation: After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin, with or without this compound.
-
Maintenance: Replace the medium every 2 days with DMEM containing 10% FBS.
-
Staining: After 8-10 days, when lipid droplets are visible, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Oil Red O Staining: Wash the fixed cells with water and stain with Oil Red O solution for 1 hour to visualize lipid accumulation.
-
Quantification: Elute the stain with isopropanol and measure the absorbance at 520 nm.
Glucose Uptake Assay
This protocol is for measuring the effect of this compound on glucose uptake in skeletal myotubes, such as differentiated L6 cells.
Materials:
-
L6 myotubes (differentiated from myoblasts)
-
α-MEM medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
2-deoxy-D-[³H]glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
Cytochalasin B
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts in α-MEM with 10% FBS. Induce differentiation into myotubes by switching to α-MEM with 2% FBS for 5-7 days.
-
Treatment: Treat the differentiated L6 myotubes with various concentrations of this compound (e.g., 1-10 µM) for 24 hours.
-
Glucose Starvation: Wash the cells with KRH buffer and incubate in KRH buffer for 30 minutes to starve them of glucose.
-
Stimulation: Treat the cells with or without insulin (100 nM) for 20 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer containing 25 mM glucose. To control for non-specific uptake, include a condition with cytochalasin B.
-
Lysis and Measurement: Lyse the cells with 0.1 M NaOH and measure the radioactivity using a scintillation counter.
-
Normalization: Normalize the glucose uptake to the total protein content of each well.
Signaling Pathways and Visualizations
This compound primarily acts by binding to and partially activating PPARγ. This leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR) and subsequent binding to PPAR response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
PPARγ Signaling Pathway
Caption: this compound activates the PPARγ signaling pathway.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
This compound's Effect on Multidrug Resistance in K562/DOX Cells
Caption: this compound reverses multidrug resistance via the PPARγ-PTEN axis.
References
The Potential of Balaglitazone in Non-Alcoholic Fatty Liver Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, tightly linked to metabolic syndrome, that can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. A key pathological driver of NAFLD is insulin resistance. Balaglitazone, a second-generation partial peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, has been developed for the treatment of type 2 diabetes. While direct clinical trial data on this compound for NAFLD is not currently available, its mechanism of action as a thiazolidinedione (TZD) suggests a therapeutic potential analogous to that of Pioglitazone, a well-studied full PPAR-γ agonist that has demonstrated efficacy in improving liver histology in NAFLD and NASH patients.
These application notes extrapolate the potential use of this compound in NAFLD research based on the extensive data available for the TZD class, particularly Pioglitazone. It is critical to note that while the foundational mechanism is similar, as a partial agonist, this compound may exhibit a different efficacy and safety profile. Preclinical studies suggest that this compound could offer a better safety profile with less incidence of adverse effects like fluid retention and fat accumulation compared to full agonists[1][2].
Mechanism of Action: PPAR-γ Agonism in NAFLD
PPAR-γ is a nuclear receptor highly expressed in adipose tissue, which plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. In the context of NAFLD, activation of PPAR-γ by agonists like this compound is believed to exert its therapeutic effects through several mechanisms:
-
Improved Insulin Sensitivity: By enhancing insulin signaling, particularly in adipose tissue, PPAR-γ agonists reduce peripheral insulin resistance, a primary driver of NAFLD. This leads to decreased lipolysis and a reduction in the flow of free fatty acids to the liver.
-
Adipokine Regulation: PPAR-γ activation modulates the secretion of adipokines, notably increasing the production of adiponectin. Adiponectin has anti-inflammatory and insulin-sensitizing properties and is known to be protective against the progression of NAFLD.
-
Anti-inflammatory Effects: PPAR-γ has direct anti-inflammatory effects within the liver by inhibiting the activation of pro-inflammatory transcription factors.
References
Application Notes and Protocols for In Vivo Administration of Balaglitazone in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of balaglitazone, a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in rodent models. The information compiled herein is intended to facilitate reproducible and effective preclinical studies.
Overview and Mechanism of Action
This compound is a second-generation thiazolidinedione that acts as a selective partial agonist of PPARγ.[1] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose metabolism and fatty acid storage.[2] Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of these genes leads to increased insulin sensitivity, enhanced glucose uptake in peripheral tissues, and regulation of adipogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and administration of this compound in rodents based on preclinical studies.
Table 1: this compound Dosage in Rodent Models
| Rodent Model | Route of Administration | Dosage Range (mg/kg/day) | Study Context |
| db/db Mice | Oral Gavage | 0.1 - 10 | Antihyperglycemic effects[1] |
| Diet-Induced Obese Rats | Oral Gavage | 5 - 10 | Comparison of glycemic control and side effects with pioglitazone |
| Male Wistar Rats | Oral Gavage | 3 | Improvement of lipid and insulin levels |
| Zucker Diabetic Fatty (ZDF) Rats | Oral Gavage | 30 | Muscle oxidative capacity |
Table 2: Recommended Vehicle Formulations for this compound
| Formulation Type | Composition | Suitability |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.2% (w/v) Tween-80 in sterile saline or water | Commonly used for poorly water-soluble compounds, provides a uniform suspension. |
| Solvent-Based Vehicle | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | For compounds that are difficult to suspend in aqueous vehicles; forms a clear solution.[1] |
Experimental Protocols
Preparation of this compound Formulations
Due to its poor water solubility, this compound requires a suitable vehicle for in vivo administration. Below are protocols for preparing two common types of formulations. It is recommended to prepare these formulations fresh daily. If storage is necessary, it should be at 2-8°C for no longer than 24 hours, with re-suspension by vortexing before use.
Protocol 1: Preparation of this compound in Aqueous Suspension (0.5% CMC/0.2% Tween-80)
This protocol is adapted from general methods for preparing poorly soluble drugs for oral gavage.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC), low viscosity
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile conical tubes or vials
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Heat a portion of the sterile saline or water to approximately 60-70°C.
-
Slowly add the CMC powder while stirring vigorously with a magnetic stir bar.
-
Continue stirring until the CMC is fully dispersed.
-
Allow the solution to cool to room temperature while stirring. It will become a clear, viscous solution.
-
Add Tween-80 to a final concentration of 0.2% (w/v) and continue stirring until fully dissolved.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound and vehicle for the desired concentration and total volume.
-
Weigh the this compound powder and place it in a mortar.
-
Add a small amount of the 0.5% CMC/0.2% Tween-80 vehicle to the mortar to form a paste.
-
Triturate the paste with the pestle until it is smooth and uniform.
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the suspension to a sterile conical tube or vial.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Protocol 2: Preparation of this compound in a Solvent-Based Vehicle
This protocol is based on a formulation known to solubilize this compound effectively.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amounts of each component based on the final desired volume and concentration. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to the this compound powder and vortex until it is completely dissolved.
-
Add the calculated volume of PEG300 to the solution and mix thoroughly.
-
Add the calculated volume of Tween-80 and mix until the solution is clear.
-
Finally, add the calculated volume of saline and vortex to ensure a homogenous solution.
-
If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.
In Vivo Administration by Oral Gavage
Oral gavage is the most common and precise method for oral administration of compounds in rodents.
Materials:
-
Appropriately sized gavage needles (for mice: 20-22 gauge, 1.5-2 inches; for rats: 16-18 gauge, 2-3 inches) with a ball-tip.
-
Syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg and in rats is 20 mL/kg.
-
Properly restrain the animal to prevent movement and injury. For mice, this is typically done by scruffing the neck. For rats, the animal should be held firmly by the shoulders, preventing head movement.
-
-
Gavage Administration:
-
Fill the syringe with the prepared this compound formulation, ensuring there are no air bubbles.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, gently advance it into the stomach. The correct depth can be estimated by measuring the distance from the animal's snout to the last rib.
-
Slowly administer the formulation.
-
Gently remove the gavage needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes post-administration.
-
Continue to monitor the animals daily for any adverse effects.
-
Visualization of Pathways and Workflows
PPARγ Signaling Pathway
Caption: Simplified PPARγ signaling pathway activated by this compound.
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for this compound administration in rodents.
References
Application Notes and Protocols: MTT Assay for Cell Viability Analysis of Balaglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balaglitazone is a second-generation thiazolidinedione that acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose metabolism and fatty acid storage.[1] As a partial agonist, this compound is designed to offer therapeutic benefits with a potentially improved safety profile compared to full PPARγ agonists.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] This document provides a detailed protocol for utilizing the MTT assay to evaluate the effect of this compound on cell viability.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation
The following tables summarize hypothetical quantitative data for an MTT assay investigating the effect of this compound on the viability of K562 human myelogenous leukemia cells.
Table 1: this compound Stock Solution and Dilutions
| Parameter | Value |
| This compound Stock Concentration | 10 mM in DMSO |
| Highest Working Concentration | 100 µM |
| Lowest Working Concentration | 5 µM |
| Serial Dilution Factor | 2 |
Table 2: MTT Assay Plate Layout (96-well plate)
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Blank | Blank | 100 µM | 100 µM | 100 µM | 50 µM | 50 µM | 50 µM | 25 µM | 25 µM | 25 µM |
| B | Vehicle | Vehicle | Vehicle | 12.5 µM | 12.5 µM | 12.5 µM | 6.25 µM | 6.25 µM | 6.25 µM | 5 µM | 5 µM | 5 µM |
| C | Untreated | Untreated | Untreated | 100 µM | 100 µM | 100 µM | 50 µM | 50 µM | 50 µM | 25 µM | 25 µM | 25 µM |
| D | Blank | Blank | Blank | 12.5 µM | 12.5 µM | 12.5 µM | 6.25 µM | 6.25 µM | 6.25 µM | 5 µM | 5 µM | 5 µM |
| E | Vehicle | Vehicle | Vehicle | 100 µM | 100 µM | 100 µM | 50 µM | 50 µM | 50 µM | 25 µM | 25 µM | 25 µM |
| F | Untreated | Untreated | Untreated | 12.5 µM | 12.5 µM | 12.5 µM | 6.25 µM | 6.25 µM | 6.25 µM | 5 µM | 5 µM | 5 µM |
| G | Blank | Blank | Blank | 100 µM | 100 µM | 100 µM | 50 µM | 50 µM | 50 µM | 25 µM | 25 µM | 25 µM |
| H | Vehicle | Vehicle | Vehicle | 12.5 µM | 12.5 µM | 12.5 µM | 6.25 µM | 6.25 µM | 6.25 µM | 5 µM | 5 µM | 5 µM |
Blank: Media only; Vehicle: Media + DMSO (at the same final concentration as the highest this compound concentration); Untreated: Cells + Media.
Table 3: Sample Absorbance Data and Calculation of Cell Viability
| Treatment | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Average Absorbance | Corrected Absorbance (Avg - Blank) | % Cell Viability |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 | - | - |
| Vehicle | 1.254 | 1.268 | 1.261 | 1.261 | 1.208 | 100% |
| 5 µM | 1.211 | 1.225 | 1.218 | 1.218 | 1.165 | 96.4% |
| 12.5 µM | 1.153 | 1.167 | 1.160 | 1.160 | 1.107 | 91.6% |
| 25 µM | 1.089 | 1.103 | 1.096 | 1.096 | 1.043 | 86.3% |
| 50 µM | 0.976 | 0.990 | 0.983 | 0.983 | 0.930 | 77.0% |
| 100 µM | 0.854 | 0.868 | 0.861 | 0.861 | 0.808 | 66.9% |
% Cell Viability = (Corrected Absorbance of Treatment / Corrected Absorbance of Vehicle) x 100
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
K562 cells (or other suitable cell line)
-
RPMI-1640 medium (or appropriate medium for the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
Store in aliquots at -20°C, protected from light.
-
-
Complete Cell Culture Medium:
-
To the base medium (e.g., RPMI-1640), add FBS to a final concentration of 10% and Penicillin-Streptomycin to a final concentration of 1x.
-
Sterile filter the complete medium using a 0.22 µm filter if necessary.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store at 4°C, protected from light.
-
-
Solubilization Solution:
-
Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl). Alternatively, pure DMSO can be used.
-
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is >95% using a method like Trypan Blue exclusion.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10^4 cells/well for K562 cells) in 100 µL of complete cell culture medium.
-
Include wells for "Blank" (medium only), "Vehicle Control" (cells + medium + DMSO), and "Untreated Control" (cells + medium).
-
-
Cell Treatment:
-
After 24 hours of incubation (37°C, 5% CO2) to allow for cell attachment and recovery, prepare serial dilutions of this compound in complete medium from the 10 mM stock solution.
-
A typical concentration range to test for this compound's effect on cytotoxicity is 5-100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, the vehicle control (DMSO at the same final concentration as the highest drug concentration), or fresh medium for the untreated control.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Place the plate on a shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "Blank" wells from the absorbance of all other wells.
-
Calculate Percentage Cell Viability:
-
The vehicle control represents 100% cell viability.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. From this curve, the IC50 value (the concentration of the drug that inhibits 50% of cell viability) can be determined.
Visualizations
Experimental Workflow
Caption: Workflow for MTT assay with this compound.
PPARγ Signaling Pathway
Caption: this compound activation of the PPARγ signaling pathway.
References
Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) in Balaglitazone-Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balaglitazone is a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism.[1][2] As a member of the thiazolidinedione (TZD) class of drugs, this compound improves insulin sensitivity, making it a compound of interest for the treatment of type 2 diabetes.[2][3] The oral glucose tolerance test (OGTT) is a fundamental preclinical assay used to evaluate the efficacy of antihyperglycemic agents like this compound.[4] This document provides detailed application notes and a comprehensive protocol for conducting an OGTT in mice treated with this compound, along with data presentation formats and visualizations of the relevant biological pathways and experimental workflows.
This compound's mechanism of action involves binding to and partially activating PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their transcription. This leads to increased insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver, ultimately resulting in improved glucose uptake and utilization.
Data Presentation
The following tables summarize representative quantitative data from an oral glucose tolerance test in diet-induced obese rats treated with this compound. This data illustrates the expected outcomes of such a study.
Table 1: Blood Glucose Levels During Oral Glucose Tolerance Test (OGTT)
| Treatment Group | Baseline (mg/dL) | 15 min (mg/dL) | 30 min (mg/dL) | 60 min (mg/dL) | 120 min (mg/dL) |
| Vehicle | 108 ± 5 | 189 ± 12 | 216 ± 15 | 180 ± 11 | 126 ± 7 |
| This compound (5 mg/kg) | 90 ± 4 | 153 ± 10 | 180 ± 12 | 144 ± 9 | 108 ± 6* |
| This compound (10 mg/kg) | 81 ± 3 | 135 ± 8 | 162 ± 10 | 126 ± 7 | 99 ± 5 |
| Pioglitazone (30 mg/kg) | 85 ± 4 | 140 ± 9 | 165 ± 11 | 130 ± 8 | 102 ± 6 |
*p < 0.05, **p < 0.01 compared to vehicle. Data is presented as mean ± SEM. This data is adapted from a study conducted in diet-induced obese rats.
Table 2: Area Under the Curve (AUC) for Blood Glucose and Insulin Levels During OGTT
| Treatment Group | Glucose AUC (mg/dL * min) | Insulin AUC (ng/mL * min) |
| Vehicle | 21600 ± 1200 | 180 ± 15 |
| This compound (5 mg/kg) | 16200 ± 900 | 135 ± 12 |
| This compound (10 mg/kg) | 13500 ± 750 | 117 ± 10 |
| Pioglitazone (30 mg/kg) | 14400 ± 800 | 126 ± 11 |
*p < 0.05, **p < 0.01 compared to vehicle. Data is presented as mean ± SEM. This data is adapted from a study conducted in diet-induced obese rats.
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound in improving insulin sensitivity and glucose metabolism.
Caption: this compound Signaling Pathway.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) Protocol in Mice
This protocol details the steps for performing an OGTT in mice to assess the effect of this compound on glucose tolerance.
1. Animal Preparation and Acclimation:
-
House male C57BL/6J mice (or other appropriate strain) in a temperature- and light-controlled environment (12-hour light/dark cycle).
-
Provide ad libitum access to standard chow and water for at least one week to allow for acclimation.
-
For studies involving diet-induced obesity, mice can be fed a high-fat diet for a specified period (e.g., 8-12 weeks) prior to the experiment.
2. This compound Administration:
-
This compound can be administered through various routes, including oral gavage or mixed in the diet.
-
For acute studies, a single dose of this compound (e.g., 5-10 mg/kg body weight) or vehicle (e.g., 0.5% carboxymethylcellulose) is administered via oral gavage 30-60 minutes before the glucose challenge.
-
For chronic studies, this compound can be incorporated into the diet for a specified duration.
3. Fasting:
-
Fast the mice for 6 hours prior to the glucose challenge. A 16-18 hour fast can also be used, but a 6-hour fast is often sufficient and may reduce stress.
-
Ensure mice have free access to water during the fasting period.
4. Baseline Blood Glucose Measurement (Time 0):
-
At the end of the fasting period, obtain a baseline blood sample by making a small incision at the tip of the tail.
-
Gently massage the tail to obtain a small drop of blood.
-
Measure the blood glucose concentration using a calibrated glucometer and record the value. This is the 0-minute time point.
5. Glucose Administration:
-
Administer a 20% glucose solution (2 g/kg body weight) orally via gavage.
6. Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Measure and record the blood glucose concentration at each time point.
7. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse to quantify the overall glucose tolerance.
Experimental Workflow Diagram
The following diagram outlines the workflow for the Oral Glucose Tolerance Test in this compound-treated mice.
Caption: OGTT Experimental Workflow.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. A comparison of glycemic control, water retention, and musculoskeletal effects of this compound and pioglitazone in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Balaglitazone's PPARγ Agonism using Transactivation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balaglitazone is a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose metabolism and adipogenesis. As a selective PPARγ modulator, this compound offers the potential for therapeutic benefits in type 2 diabetes with an improved side-effect profile compared to full agonists. This document provides detailed application notes and protocols for quantifying the PPARγ agonism of this compound using cell-based transactivation assays.
Principle of the PPARγ Transactivation Assay
PPARγ transactivation assays are cell-based reporter assays designed to measure the activation of the PPARγ receptor by a ligand. In a common format, cells are transiently co-transfected with two plasmids:
-
An expression vector encoding a chimeric receptor composed of the Gal4 DNA-binding domain (DBD) fused to the Ligand-Binding Domain (LBD) of human PPARγ (Gal4-PPARγ-LBD).
-
A reporter vector containing a promoter with upstream activation sequences (UAS) that are recognized by the Gal4 DBD. Downstream of this promoter is a reporter gene, typically firefly luciferase.
When a PPARγ agonist like this compound binds to the LBD of the chimeric receptor, the Gal4 DBD is recruited to the UAS of the reporter plasmid, driving the expression of the luciferase gene. The resulting luminescence is proportional to the extent of PPARγ activation and can be quantified using a luminometer. A co-transfected plasmid expressing a second reporter, such as Renilla luciferase, under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.
Data Presentation
The following table summarizes the quantitative data for this compound in comparison to well-characterized full PPARγ agonists, Rosiglitazone and Pioglitazone.
| Compound | Agonist Type | EC50 (Human PPARγ) | Maximal Efficacy (vs. Full Agonist) |
| This compound | Partial | ~1.35 µM[1] | ~52%[1] |
| Rosiglitazone | Full | ~60 nM[2] | 100% |
| Pioglitazone | Full | ~0.30 µM[3] | 100% |
Signaling Pathway
The binding of an agonist to PPARγ initiates a cascade of events leading to the regulation of target gene expression.
Caption: PPARγ agonist activation of gene transcription.
Experimental Workflow
The following diagram outlines the major steps in the PPARγ transactivation assay.
Caption: Workflow for the PPARγ transactivation assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids:
-
pBIND-hPPARγ-LBD (Expression vector for Gal4-hPPARγ-LBD)
-
pGL5-UAS (Reporter vector with UAS-driven Firefly luciferase)
-
pRL-CMV (Control vector with CMV-driven Renilla luciferase)
-
-
Transfection Reagent: Lipofectamine 3000 or similar
-
Compounds: this compound, Rosiglitazone (positive control), DMSO (vehicle control)
-
Assay Reagents: Dual-Luciferase® Reporter Assay System
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
96-well white, clear-bottom cell culture plates
-
Luminometer capable of reading dual-luciferase assays
-
Protocol for PPARγ Transactivation Assay
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day before transfection, trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.
Day 2: Transient Transfection
-
For each well, prepare the plasmid DNA mixture in a sterile microcentrifuge tube. Combine:
-
50 ng of pBIND-hPPARγ-LBD
-
100 ng of pGL5-UAS
-
10 ng of pRL-CMV
-
-
Follow the manufacturer's protocol for the chosen transfection reagent to prepare the transfection complexes.
-
Carefully add the transfection complexes to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C with 5% CO2.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound, Rosiglitazone, and a vehicle control (DMSO) in serum-free DMEM. A typical concentration range for this compound would be from 10 nM to 100 µM.
-
Carefully remove the medium from the transfected cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 18-24 hours at 37°C with 5% CO2.
Day 4: Dual-Luciferase Assay
-
Equilibrate the Dual-Luciferase® Assay reagents and the 96-well plate to room temperature.
-
Remove the medium containing the compounds from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (Signal 1).
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity (Signal 2).
-
Data Analysis
-
Normalization: For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity (Signal 1 / Signal 2). This normalizes for variations in transfection efficiency and cell number.
-
Fold Activation: Express the data as fold activation over the vehicle control (DMSO).
-
Dose-Response Curves: Plot the normalized fold activation against the logarithm of the compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value for each compound. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
References
- 1. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Balaglitazone's Impact on Insulin Sensitivity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balaglitazone (DRF-2593) is a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism.[1] As an insulin-sensitizing agent, this compound holds promise for the treatment of type 2 diabetes.[1] Unlike full PPARγ agonists, partial agonists like this compound are designed to elicit a therapeutic response with a potentially improved safety profile, including a lower incidence of side effects such as fluid retention and weight gain.[1]
These application notes provide a comprehensive overview of methodologies to investigate the effects of this compound on insulin sensitivity in preclinical animal models. The included protocols are designed to guide researchers in assessing both the physiological and molecular impacts of this compound treatment.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key metabolic parameters in diet-induced obese rats.
Table 1: Effects of this compound and Pioglitazone on Metabolic Parameters in Diet-Induced Obese Rats
| Treatment Group | Dose (mg/kg) | Change in Body Weight (g) | Baseline Glucose (mmol/L) | Baseline Insulin (pmol/L) | Glucose AUC (mmol/L * min) | Insulin AUC (pmol/L * min) |
| Vehicle | - | +25 | 7.8 | 350 | 1100 | 85000 |
| This compound | 5 | +30 | 6.5 | 200 | 850 | 55000 |
| This compound | 10 | +35 | 6.2 | 180 | 800 | 50000 |
| Pioglitazone | 10 | +38 | 6.8 | 220 | 900 | 60000 |
| Pioglitazone | 30 | +45 | 6.0 | 150 | 750 | 45000* |
*Data adapted from a study in male diet-induced obese rats treated for 42 days. AUC refers to the area under the curve during an oral glucose tolerance test. * indicates a statistically significant difference compared to the vehicle group.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its insulin-sensitizing effects primarily through the activation of PPARγ. The following diagram illustrates the proposed signaling pathway.
Caption: this compound-mediated PPARγ activation and downstream insulin signaling.
Experimental Workflow for Assessing Insulin Sensitivity
A typical workflow for evaluating the in vivo effects of this compound is depicted below.
Caption: Workflow for in vivo assessment of this compound's effects.
Experimental Protocols
1. Animal Models and this compound Administration
-
Animal Models: Commonly used models for studying insulin resistance include genetically diabetic mice (e.g., db/db mice) and diet-induced obese (DIO) rodents (e.g., rats or C57BL/6J mice fed a high-fat diet).
-
This compound Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.
-
Administration: Administer this compound or vehicle daily via oral gavage at the desired doses (e.g., 5-10 mg/kg for rats). The treatment duration can range from a few days to several weeks, depending on the study's objectives.
2. Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the animal's ability to clear a glucose load from the circulation.
-
Procedure:
-
Fast animals overnight (typically 12-16 hours) with free access to water.
-
Record the baseline body weight.
-
Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect subsequent blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
-
3. Hyperinsulinemic-Euglycemic Clamp
-
Purpose: Considered the "gold standard" for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Procedure:
-
Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for a recovery period.
-
Fast the animals for 5-6 hours before the clamp.
-
Infuse a priming dose of human insulin followed by a constant infusion to achieve hyperinsulinemia.
-
Simultaneously, infuse a variable rate of glucose solution (e.g., 20% dextrose) to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose levels every 5-10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.
-
Once a steady state is reached (stable blood glucose with a constant GIR for at least 30 minutes), the GIR serves as a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
4. Western Blot Analysis of Insulin Signaling Proteins
-
Purpose: To quantify the expression and phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and to assess GLUT4 levels.
-
Procedure:
-
Tissue Collection and Lysis: At the end of the treatment period, euthanize the animals and rapidly collect tissues of interest (e.g., skeletal muscle, adipose tissue, liver). For studies involving acute insulin stimulation, inject insulin (e.g., 10 U/kg, intraperitoneally) 15-20 minutes before tissue collection. Homogenize the tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GLUT4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
-
Concluding Remarks
The protocols and data presented here provide a framework for the preclinical evaluation of this compound's effects on insulin sensitivity. By employing these methodologies, researchers can gain valuable insights into the therapeutic potential of this partial PPARγ agonist. It is important to note that while the physiological effects of this compound in animal models have been documented, further research is needed to provide more extensive quantitative data on its molecular mechanisms of action, particularly concerning the direct quantification of changes in insulin signaling intermediates and glucose transporters in various tissues.
References
Troubleshooting & Optimization
Addressing Balaglitazone solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing common challenges related to the solubility and stability of Balaglitazone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has limited solubility in aqueous solutions. The predicted water solubility is approximately 0.0434 mg/mL.[1] In a 1:3 solution of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) at pH 7.2, the solubility is about 0.25 mg/mL.[1][2]
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. It is readily soluble in DMSO and dimethylformamide (DMF), reaching concentrations of approximately 30 mg/mL.[1][2] It is also soluble in ethanol with gentle warming and sonication, achieving a solubility of 2.18 mg/mL.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO. A concentration of 100 mg/mL in DMSO can be achieved, though this may require sonication. For cellular assays, it is crucial to use freshly opened, hygroscopic DMSO to ensure maximum solubility.
Q4: What is the recommended storage condition for solid this compound?
A4: Solid this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C. Under these conditions, the solid compound is stable for at least four years.
Q5: How should I store this compound solutions?
A5: Stock solutions of this compound in organic solvents like DMSO should be stored in tightly sealed vials at -20°C or -80°C. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, the solution is generally usable for up to one month, and at -80°C, for up to two years. Aqueous buffered solutions of this compound are not stable and should be used on the same day of preparation.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Media
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| "Crashing out" due to poor aqueous solubility. | Optimize the final solvent concentration. Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your aqueous medium, typically well below 1%, to minimize cytotoxicity and precipitation. | Protocol 1: Serial Dilution for Maximum Soluble Concentration. 1. Prepare a high-concentration stock solution of this compound in DMSO. 2. Perform serial dilutions of the stock solution into your pre-warmed (37°C) cell culture medium or aqueous buffer. 3. Visually inspect for any signs of precipitation (cloudiness or visible particles) immediately and after incubation at 37°C for a duration relevant to your experiment. 4. The highest concentration that remains clear is your estimated maximum working concentration. |
| Use a co-solvent system or solubilizing excipients. | For in vivo studies, formulations with co-solvents and surfactants can improve solubility. For in vitro assays, consider using cell culture media containing solubilizing agents. | Protocol 2: Formulation with Co-solvents (for in vivo). 1. Prepare a stock solution of this compound in DMSO. 2. Sequentially add other solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Mix thoroughly after each addition. This can achieve a solubility of ≥ 2.5 mg/mL. |
| Inadequate mixing during dilution. | Ensure rapid and thorough mixing. When diluting the stock solution, add it dropwise into the pre-warmed aqueous medium while vortexing to prevent localized high concentrations that can lead to precipitation. | Protocol 3: Optimized Dilution Technique. 1. Pre-warm your aqueous medium to 37°C. 2. While vigorously vortexing the medium, slowly add the required volume of the this compound DMSO stock solution drop-by-drop. 3. Continue vortexing for an additional 30 seconds to ensure homogeneity. |
Issue 2: Inconsistent Experimental Results or Loss of Activity
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions for each experiment. Due to its limited stability in aqueous buffers, it is recommended to prepare these solutions on the same day they will be used. | Protocol 4: Fresh Solution Preparation. 1. Allow your frozen stock solution of this compound in DMSO to equilibrate to room temperature. 2. Dilute the stock solution into your final aqueous buffer or cell culture medium immediately before use. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution. To avoid degradation from repeated temperature changes, store your stock solution in small, single-use aliquots. | Protocol 5: Aliquoting Stock Solutions. 1. After preparing your concentrated stock solution in DMSO, dispense it into multiple small, tightly sealed vials. 2. Store these aliquots at -20°C or -80°C. 3. For each experiment, use a fresh aliquot. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Notes |
| Water (predicted) | 0.0434 | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 | |
| DMSO | 30 - 100 | May require sonication at higher concentrations. |
| DMF | 30 | |
| Ethanol | 2.18 | Requires gentle warming and ultrasonic treatment. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability |
| Solid | 0 - 4°C | Short-term (days to weeks) |
| Solid | -20°C | Long-term (≥ 4 years) |
| Solution in DMSO | -20°C | Up to 1 year |
| Solution in DMSO | -80°C | Up to 2 years |
| Aqueous Buffered Solution | Room Temperature | Not recommended for storage; use same day. |
Experimental Protocols
Protocol 6: Determination of Aqueous Solubility (Shake-Flask Method)
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Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
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Addition of Excess Compound: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container.
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Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation: Withdraw a sample from each container and separate the undissolved solid from the solution by centrifugation or filtration.
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Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC method.
Protocol 7: Stability-Indicating HPLC Method for this compound (Adapted from Pioglitazone Methods)
This protocol is a general guideline and should be optimized for your specific equipment and requirements.
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Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
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Flow Rate: Typically 1.0 mL/min.
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Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength should be selected (e.g., around 226 nm or 269 nm).
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Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies on this compound. This involves exposing the drug to various stress conditions:
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Acid Hydrolysis: Treat with 0.1M HCl at an elevated temperature (e.g., 60°C).
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Base Hydrolysis: Treat with 0.1M NaOH at an elevated temperature.
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Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.
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Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).
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Photodegradation: Expose a solution of the drug to UV light.
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Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: this compound's mechanism of action via the PPARγ signaling pathway.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Identifying and mitigating off-target effects of Balaglitazone in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating off-target effects of Balaglitazone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation thiazolidinedione and a selective partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Its mechanism of action involves binding to and partially activating PPARγ, a nuclear receptor that regulates gene transcription. This leads to improved insulin sensitivity and glucose metabolism.[3][4]
Q2: How does this compound's partial agonism affect its side-effect profile compared to full PPARγ agonists?
As a partial agonist, this compound is designed to have a better safety profile than full PPARγ agonists like pioglitazone and rosiglitazone.[1] Clinical and preclinical studies suggest that this compound is associated with a lower incidence of side effects such as fluid retention, weight gain, and heart enlargement.
Q3: What are the known or potential off-target effects of this compound?
While specific off-target screening data for this compound is limited in the public domain, potential off-target effects can be inferred from its structural class (thiazolidinedione) and available research. One documented off-target effect is the upregulation of the tumor suppressor protein PTEN, which can reverse P-glycoprotein-mediated multidrug resistance in cancer cells. Thiazolidinediones, as a class, are known to have off-target effects that may include interactions with other cellular proteins and pathways.
Q4: How can I minimize off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental results. Key strategies include:
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Concentration Control: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
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Use of Proper Controls: Include negative controls (vehicle-treated cells) and positive controls (a known full PPARγ agonist) to differentiate on-target from off-target effects.
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Orthogonal Assays: Confirm findings using multiple, independent assays that measure different aspects of the biological response.
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Target Engagement Assays: Perform experiments to confirm that this compound is interacting with PPARγ in your experimental system at the concentrations used.
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Cell Line Selection: Be aware that the expression of on- and off-target proteins can vary between cell lines, potentially influencing results.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.
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Possible Cause: Off-target effects are more likely to occur at higher concentrations where the drug may bind to lower-affinity secondary targets.
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Troubleshooting Steps:
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Perform a Dose-Response Curve: Determine the EC50 for the on-target effect (e.g., PPARγ-dependent gene expression) and the IC50 for the unexpected phenotype. A significant separation between these values suggests the phenotype may be off-target.
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Competitive Inhibition Assay: Use a PPARγ antagonist to see if it can reverse the unexpected phenotype. If not, the effect is likely PPARγ-independent.
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Literature Search: Investigate if other thiazolidinediones have been reported to cause similar phenotypes.
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Issue 2: Results are inconsistent with previously published data for this compound.
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Possible Cause: Differences in experimental conditions, such as cell line passage number, serum concentration in the media, or the specific batch of this compound, can lead to variability.
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Troubleshooting Steps:
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Verify Compound Identity and Purity: Ensure the integrity of your this compound stock through analytical methods like LC-MS or NMR.
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Standardize Cell Culture Conditions: Maintain consistent cell densities, media formulations, and incubation times.
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Control for Passage Number: Use cells within a defined low-passage number range to minimize phenotypic drift.
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Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | 1.351 µM | Human | PPARγ Transactivation Assay |
Table 2: Comparative Side Effects of this compound and Pioglitazone (Phase III Clinical Trial)
| Adverse Effect | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) | Placebo | Reference |
| Weight Gain | Significantly less than Pioglitazone | Similar to Pioglitazone | - | - | |
| Fluid Retention | Significantly less than Pioglitazone | Similar to Pioglitazone | - | - | |
| Bone Mineral Density | No apparent reduction | No apparent reduction | Trend towards reduction | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol provides a general framework for assessing the off-target effects of this compound on a panel of protein kinases using an in vitro kinase assay.
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Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
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Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a radiometric assay with ³³P-ATP or a fluorescence-based assay.
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Materials:
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Purified recombinant kinases
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Specific peptide substrates for each kinase
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This compound stock solution (in DMSO)
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Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
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[γ-³³P]ATP
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96-well filter plates
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Scintillation counter
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Procedure:
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Prepare serial dilutions of this compound in kinase reaction buffer.
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In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle (DMSO).
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Initiate the kinase reaction by adding [γ-³³P]ATP.
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Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
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Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
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Wash the filter plate to remove unincorporated [γ-³³P]ATP.
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Measure the radioactivity on the filter using a scintillation counter.
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Calculate the percent inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.
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Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine if this compound interacts with a specific G-protein coupled receptor (GPCR).
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Objective: To measure the binding affinity (Ki) of this compound for a specific receptor.
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Principle: The assay measures the ability of this compound to compete with a known radiolabeled ligand for binding to a receptor preparation.
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Materials:
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Cell membranes expressing the receptor of interest
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Radiolabeled ligand (e.g., [³H]-ligand) specific for the receptor
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This compound stock solution (in DMSO)
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Assay buffer (specific to the receptor being studied)
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Unlabeled competitor ligand (for determining non-specific binding)
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Glass fiber filter mats
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Cell harvester
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Scintillation counter
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Procedure:
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Prepare serial dilutions of this compound in the assay buffer.
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In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the diluted this compound or vehicle.
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For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a saturating concentration of the unlabeled competitor.
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Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold assay buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the specific binding at each this compound concentration and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
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Visualizations
Caption: On-target PPARγ signaling pathway of this compound.
Caption: Potential off-target PTEN signaling pathway of this compound.
References
Technical Support Center: Optimizing Balaglitazone In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using Balaglitazone in in vivo experimental models. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data summaries to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and administer this compound for oral gavage in mice?
A1: Proper formulation is critical for ensuring consistent dosing and bioavailability. This compound can be prepared in a suspension for oral administration. A commonly used vehicle is a solution of 0.2% Carboxymethyl Cellulose (CMC) with 0.4% Tween-80 in saline.[1] Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is effective and can achieve a concentration of at least 2.5 mg/mL.[1] It is recommended to prepare the working solution fresh on the day of use to ensure its stability and reliability.[1] Administration is typically performed once daily via oral gavage.
Q2: What is a typical effective dose range for this compound in diabetic mouse models?
A2: The effective dose of this compound can vary depending on the specific animal model and the severity of the disease state. In diabetic and insulin-resistant db/db mice, a dose of 3 mg/kg administered orally has demonstrated potent antihyperglycemic activity.[1] Dose-ranging studies in db/db mice have explored doses from 0.1 to 10.0 mg/kg/day.[1] In diet-induced obese rats, a 10 mg/kg dose effectively suppressed glucose and decreased insulin levels. Researchers should perform a dose-response study to determine the optimal dose for their specific model and experimental goals.
Q3: How does this compound work, and what are the key biomarkers for target engagement?
A3: this compound is a selective partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ, a nuclear receptor, regulates the transcription of genes involved in glucose homeostasis, lipid metabolism, and inflammation. Unlike full agonists, this compound's partial agonism may lead to a better safety profile with fewer side effects.
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Direct Target Engagement: Confirming that the drug binds to its target in the tissue of interest is crucial. While direct measurement can be complex, it provides the most definitive evidence of target interaction.
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Pharmacodynamic (PD) Biomarkers: Measuring the downstream effects of PPARγ activation is a practical way to assess target engagement. Key PD biomarkers include:
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Fasting Blood Glucose and Insulin: Significant reductions in these parameters indicate a therapeutic effect.
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HbA1c: A reduction in glycated hemoglobin reflects long-term glycemic control.
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Gene Expression: Measuring the upregulation of known PPARγ target genes (e.g., Adiponectin, GLUT4) in relevant tissues (e.g., adipose tissue) can confirm molecular activity.
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Q4: What are the potential side effects of this compound in animal models, and how do they compare to other 'glitazones'?
A4: Thiazolidinediones (TZDs) as a class are associated with side effects like weight gain, fluid retention (edema), and bone loss. However, preclinical and clinical studies suggest this compound, as a partial agonist, has a more favorable safety profile. In animal models, this compound showed less fluid retention, fat accumulation, and no heart enlargement compared to full PPARγ agonists. Furthermore, studies have indicated that this compound does not significantly impact bone mineral density or bone formation at therapeutic doses.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood glucose readings | 1. Improper animal fasting. 2. Inconsistent dosing technique or formulation. 3. Stress induced by handling or gavage. 4. Incorrect blood sampling technique. | 1. Ensure a consistent fasting period (e.g., 4-6 hours) before measurements. 2. Prepare fresh formulation daily and ensure it is homogenous before each dose. Verify gavage technique. 3. Handle animals gently. Acclimate them to the procedure. Precoating the gavage needle with sucrose may reduce stress. 4. Use a consistent sampling site (e.g., tail vein) and technique to minimize variability. |
| Lack of expected therapeutic effect (no change in glucose/insulin) | 1. Insufficient dose. 2. Poor bioavailability due to incorrect formulation. 3. Insufficient treatment duration. 4. The animal model is not responsive to PPARγ agonism. | 1. Conduct a dose-response study to find the optimal dose for your model. 2. Ensure the compound is fully suspended. Try an alternative vehicle if solubility issues persist. 3. Efficacy studies often require at least 7-9 days of daily dosing to observe significant effects on glucose levels. 4. Confirm the expression and functionality of PPARγ in the target tissues of your chosen animal model. |
| Animals are showing excessive weight gain or edema | 1. Dose is too high, leading to TZD class-related side effects. 2. The specific animal model is highly sensitive to PPARγ-mediated fluid retention. | 1. Reduce the dose. This compound is designed to have a better safety profile, but high doses may still induce side effects. 2. Monitor animal weight and check for signs of edema (e.g., swollen paws) daily. Compare with a full agonist like Pioglitazone to benchmark effects. |
| Inconsistent formulation (precipitation) | 1. Poor solubility of this compound in the chosen vehicle. 2. Temperature changes affecting solubility. | 1. Use a vehicle known to work well, such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. 2. Gentle heating or sonication can help dissolve the compound during preparation, but ensure the solution is at room temperature before dosing. Prepare fresh daily. |
Quantitative Data Summary
The following tables summarize dosage and efficacy data from in vivo studies.
Table 1: this compound Efficacy in Preclinical Models
| Animal Model | Dose (mg/kg/day, p.o.) | Treatment Duration | Key Outcomes | Reference |
| Diabetic db/db Mice | 0.1 - 10.0 | 9 days | Dose-dependent reduction in fasting blood glucose and insulin. | |
| Diabetic db/db Mice | 3.0 | 9 days | Showed potent antihyperglycemic activity. | |
| Diet-Induced Obese Rats | 10.0 | Not Specified | Suppressed overall glucose, decreased insulin levels. | |
| Diet-Induced Obese Rats | 5.0 and 10.0 | 21 days | No significant impact on blood or plasma volumes; no effect on bone formation. |
Visualizations and Diagrams
Signaling Pathway
Caption: this compound activates the PPARγ/RXR heterodimer, leading to gene transcription.
Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study using this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting lack of efficacy in this compound studies.
Detailed Experimental Protocol
Title: Assessment of Antihyperglycemic Effects of this compound in Diabetic db/db Mice
1. Animals and Acclimatization:
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Use adult male diabetic db/db mice (e.g., 14 weeks of age).
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House animals in a controlled environment (12h light/dark cycle, constant temperature and humidity).
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Allow for at least one week of acclimatization before the start of the experiment.
2. Formulation of Dosing Solutions:
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Vehicle Control: Prepare a suspension of 0.2% Carboxymethyl Cellulose (CMC) and 0.4% Tween-80 in sterile saline.
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This compound Solution: Calculate the required amount of this compound based on the mean body weight of the animals and the desired dose (e.g., 3 mg/kg). Suspend the calculated powder in the vehicle solution.
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Prepare solutions fresh daily and vortex thoroughly before each administration to ensure a homogenous suspension.
3. Experimental Procedure:
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At the start of the study, randomize animals into treatment groups (n=6-8 per group) based on fasting blood glucose to ensure even distribution.
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Groups can include: Vehicle control, this compound (e.g., 1, 3, 10 mg/kg), and a positive control like Rosiglitazone (e.g., 6 mg/kg).
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Administer the assigned treatment once daily via oral gavage (dosing volume typically 5-10 mL/kg) for a period of 9-14 days.
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Record body weight daily or every other day.
4. Endpoint Measurements:
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Fasting Glucose and Insulin: After 7 days of treatment, fast the animals for 4-6 hours. Collect blood samples via tail vein puncture to analyze plasma glucose and insulin levels.
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Oral Glucose Tolerance Test (OGTT): After 9 days of treatment, perform an OGTT. Following an overnight fast, administer a baseline oral gavage of glucose (e.g., 3.0 g/kg). Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.
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Tissue Collection: At the end of the study, euthanize animals and collect tissues of interest (e.g., adipose tissue, liver, muscle) for biomarker analysis (e.g., gene expression of PPARγ targets).
5. Data Analysis:
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Analyze changes in body weight, fasting glucose, and insulin levels using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
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For the OGTT, calculate the Area Under the Curve (AUC) for glucose and compare between groups.
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A p-value of <0.05 is typically considered statistically significant.
References
Balaglitazone Experimental Artifacts: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address potential experimental artifacts when using Balaglitazone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a second-generation thiazolidinedione that acts as a selective partial agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Upon binding, it activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to PPAR response elements (PPREs) on DNA, initiating the transcription of genes involved in glucose metabolism and lipid homeostasis.[3] This action improves insulin sensitivity in tissues like fat and muscle, leading to increased glucose uptake and lower blood sugar levels.
Q2: How does this compound differ from full PPARγ agonists like Pioglitazone and Rosiglitazone?
The key difference lies in its nature as a partial agonist. This compound activates the PPARγ receptor to about 50% of the maximum response seen with full agonists like Pioglitazone or Rosiglitazone. This partial activation is thought to provide a better safety profile, dissociating the desired antihyperglycemic effects from some of the adverse effects associated with full agonists. Preclinical and clinical studies suggest that this compound is associated with a lower incidence of side effects such as fluid retention, fat accumulation, heart enlargement, and bone density reduction compared to full agonists.
Q3: What are the expected therapeutic outcomes of this compound in preclinical models?
In animal models of diabetes and insulin resistance (e.g., db/db mice, diet-induced obese rats), this compound is expected to produce potent antihyperglycemic effects. Key outcomes include:
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Significant lowering of fasting blood glucose and HbA1c levels.
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Improved glucose tolerance, as demonstrated in an oral glucose tolerance test (OGTT).
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Decreased plasma insulin levels, indicating improved insulin sensitivity.
Q4: What are the primary known "off-target" effects or potential experimental artifacts associated with this compound?
While designed for metabolic research, this compound can produce effects that may be considered artifacts in other contexts:
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Body Composition Changes: Like other PPARγ agonists, this compound can increase body weight, primarily through an increase in fat mass. This is a direct consequence of PPARγ's role in adipogenesis.
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Fluid Retention (Edema): Though less pronounced than with full agonists, this compound can cause some fluid retention, particularly at higher doses.
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Reversal of Multidrug Resistance (MDR): In cancer cell lines, this compound has been shown to reverse P-glycoprotein-mediated MDR. It does this by upregulating Phosphatase and Tensin Homolog (PTEN) expression in a PPARγ-dependent manner, which in turn downregulates P-glycoprotein (P-gp). This can sensitize cancer cells to chemotherapeutic agents, an important consideration for oncology studies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Pharmacological Data
| Parameter | Value | Species/System | Reference |
| EC₅₀ (PPARγ) | ~1.351 µM | Human (in vitro transactivation assay) | |
| ED₉₀ (Glucose Lowering) | 3 mg/kg/day | Diabetic db/db mice | |
| Effective Dose (Glucose Lowering) | 5 - 10 mg/kg/day | Diet-induced obese rats | |
| Clinical Trial Doses | 10 mg & 20 mg (once daily) | Human (Type 2 Diabetes) |
Table 2: Comparative Effects of this compound vs. Full Agonists in Preclinical Models
| Effect | This compound | Pioglitazone / Rosiglitazone (Full Agonists) | Notes | Reference |
| Glycemic Control | Potent | Potent | This compound shows comparable glucose-lowering effects at specific doses. | |
| Fluid Retention | Minimal to moderate | More pronounced | This compound 10 mg showed significantly less fluid retention than Pioglitazone 45 mg. | |
| Fat Mass Increase | Occurs | More pronounced | All PPARγ agonists tend to increase fat mass. | |
| Heart Enlargement | Not significant | Significant effect observed | Observed in studies comparing to Rosiglitazone. | |
| Bone Formation | No significant effect | Reduction in bone formation markers (e.g., osteocalcin) | This compound appears to have a better bone safety profile. |
Visualized Pathways and Workflows
Caption: this compound's primary mechanism of action via PPARγ activation.
Caption: Potential artifact pathway in cancer cells: MDR reversal.
Troubleshooting Guide
Q5: My animal models treated with this compound show unexpected weight gain and edema. Is this an artifact?
This is a known class effect of PPARγ agonists, although this compound generally produces these effects to a lesser degree than full agonists.
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Possible Cause 1: Dose is too high. The antihyperglycemic effects may be achieved at doses lower than those causing significant body composition changes.
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Troubleshooting Step: Perform a dose-response study. Compare a lower dose (e.g., 3-5 mg/kg in rats) with a higher dose (e.g., 10 mg/kg). Assess if glycemic control can be achieved without significant weight gain or fluid retention.
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Possible Cause 2: On-target effect. PPARγ activation inherently promotes adipogenesis (fat storage). This may be an unavoidable on-target effect rather than an artifact.
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Troubleshooting Step: Use magnetic resonance (MR) scans to differentiate between fat mass and water accumulation (edema). This can help clarify the nature of the weight gain. Include a full agonist like Pioglitazone as a positive control to benchmark the magnitude of the effect.
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Q6: I am not observing the expected glucose-lowering effect in my experiments. What could be wrong?
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Possible Cause 1: Incorrect Dosing or Bioavailability. The compound may not be administered correctly or may have poor absorption.
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Troubleshooting Step: Review your protocol for oral gavage (p.o.) administration. Ensure the vehicle is appropriate and the compound is fully in solution or suspension. Confirm the stability of your stock solution; this compound stocks are typically stored at -20°C for up to one year or -80°C for two years.
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Possible Cause 2: Animal Model Insensitivity. The chosen model may not be suitable, or the animals may not have developed sufficient insulin resistance.
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Troubleshooting Step: Confirm the diabetic or insulin-resistant phenotype of your model (e.g., diet-induced obese rats, db/db mice) before starting treatment. Ensure baseline glucose levels are elevated.
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Possible Cause 3: Insufficient Treatment Duration. The effects of PPARγ agonists on gene transcription and subsequent metabolic changes take time.
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Troubleshooting Step: Ensure the treatment period is adequate. Preclinical studies often involve treatment for several weeks (e.g., 21 to 42 days) to observe robust effects.
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Caption: Logical workflow for troubleshooting inconsistent results.
Q7: In our cancer cell line study, this compound increased the efficacy of our primary chemotherapeutic agent. Why?
This is likely a real biological effect, but it could be an experimental artifact if your research is not focused on drug resistance. This compound can reverse multidrug resistance by downregulating the P-glycoprotein (P-gp) drug efflux pump.
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Mechanism: this compound activates PPARγ, which increases the expression of the tumor suppressor PTEN. PTEN, in turn, inhibits pathways that lead to P-gp expression. Lower levels of P-gp mean that your chemotherapeutic agent is no longer being effectively pumped out of the cancer cells, leading to higher intracellular concentration and increased cytotoxicity.
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Troubleshooting/Validation Step:
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Measure P-gp expression levels (e.g., via Western Blot or qPCR) in cells treated with this compound versus vehicle control.
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Use a P-gp substrate dye like Rhodamine 123 to functionally assess efflux. Treatment with this compound should lead to increased intracellular accumulation of the dye.
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To confirm the role of PTEN, you can use a PTEN inhibitor; this should abolish the effect of this compound on P-gp and drug sensitivity.
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Key Experimental Protocols
Protocol 1: In Vivo Assessment of Metabolic Effects in Rodents
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Animal Model: Use a relevant model such as male diet-induced obese rats or db/db mice.
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Acclimatization: Allow animals to acclimate for at least one week before the experiment.
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Grouping: Divide animals into groups (n≥8 per group): Vehicle control, this compound (e.g., 5 or 10 mg/kg), and a positive control like Pioglitazone (e.g., 30 mg/kg).
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Administration: Administer compounds daily via oral gavage for the study duration (e.g., 42 days). Monitor body weight and food intake regularly.
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Metabolic Assessment (Oral Glucose Tolerance Test - OGTT):
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Perform at baseline and at the end of the study.
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Fast animals overnight (approx. 12-16 hours).
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Collect a baseline blood sample (t=0) from the tail vein.
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Administer a glucose solution orally (e.g., 2 g/kg).
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Collect blood samples at subsequent time points (e.g., 15, 30, 60, 120 minutes) to measure blood glucose and insulin levels.
-
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Body Composition: At the end of the study, use Magnetic Resonance (MR) scanning to quantify total body fat and water content to assess adiposity and edema.
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Terminal Procedures: Collect terminal blood samples for analysis of bone formation markers (e.g., osteocalcin).
Protocol 2: In Vitro Assay for Multidrug Resistance (MDR) Reversal
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Cell Lines: Use a drug-resistant cell line expressing P-glycoprotein (e.g., K562/DOX) and its non-resistant parental line (e.g., K562) as a control.
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Treatment: Culture cells in appropriate media and treat with various concentrations of this compound (e.g., 5-100 µM) for a set period (e.g., 48-72 hours).
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Cytotoxicity Assay:
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Following this compound pre-treatment, expose cells to a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin).
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Assess cell viability using an MTT or similar assay to determine the IC₅₀ values. A decrease in the IC₅₀ in the presence of this compound indicates reversal of resistance.
-
-
Functional Efflux Assay (Rhodamine 123 Accumulation):
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Treat cells with this compound (e.g., 25 µM) or vehicle.
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Incubate cells with the P-gp substrate Rhodamine 123.
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Wash cells and measure the intracellular fluorescence using a flow cytometer. Increased fluorescence (Mean Fluorescence Intensity - MFI) in this compound-treated cells indicates inhibited P-gp function.
-
-
Mechanism Validation (Optional):
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Perform Western blotting or qPCR to measure the expression levels of P-gp and PTEN after this compound treatment to confirm the molecular mechanism.
-
References
Technical Support Center: Long-Term Balaglitazone Administration in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with the long-term administration of Balaglitazone in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during prolonged exposure of cell cultures to this compound.
Issue 1: Decreased or Inconsistent Compound Efficacy Over Time
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Question: I've noticed that the effect of this compound on my cells is diminishing over the course of my long-term experiment. What could be the cause?
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Answer: This could be due to several factors, including compound degradation, cellular resistance, or issues with the experimental setup.
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Compound Stability: this compound, like many small molecules, may not be stable in cell culture media at 37°C for extended periods. It is advisable to prepare fresh this compound-containing media for each media change. While specific data on this compound's degradation in cell culture is limited, it is good practice to minimize the time the compound spends in aqueous solutions before being added to cells. Stock solutions of this compound in DMSO are stable for up to two years at -80°C and one year at -20°C.[1] However, aqueous solutions are not recommended for storage for more than a day.[2]
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Cellular Resistance: Prolonged exposure to a drug can sometimes lead to the development of resistant cell populations. This can occur through various mechanisms, including downregulation of the target receptor (PPARγ), upregulation of drug efflux pumps, or activation of compensatory signaling pathways.[3][4]
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Experimental Variability: Inconsistent cell seeding density, passage number, or media components can all contribute to variability in drug response.[5]
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Troubleshooting Steps:
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Verify Compound Integrity:
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Always use freshly prepared dilutions of this compound from a validated stock solution for each experiment.
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If you suspect degradation, you can assess the stability of this compound in your specific cell culture medium over time using methods like HPLC or LC-MS/MS.
-
-
Assess for Cellular Resistance:
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Monitor PPARγ Expression: Periodically check the protein levels of PPARγ in your long-term cultures via Western blot to ensure the target is still present.
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Evaluate Upstream/Downstream Signaling: Assess the activation of known PPARγ target genes or signaling pathways to confirm a functional response.
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Consider Resistance Mechanisms: If resistance is suspected, investigate potential mechanisms such as the expression of drug efflux pumps (e.g., P-glycoprotein) or the activation of alternative survival pathways (e.g., PI3K/Akt, MAPK/ERK).
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Standardize Experimental Conditions:
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Maintain a consistent cell passage number for all experiments.
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Ensure uniform cell seeding density across all wells and plates.
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Use the same lot of media, serum, and other supplements throughout the experiment to minimize variability.
-
Issue 2: Observed Cytotoxicity or Changes in Cell Morphology
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Question: My cells are showing signs of stress, such as rounding up, detaching, or a decrease in viability, after long-term treatment with this compound. Is this expected?
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Answer: While this compound is a partial PPARγ agonist and generally considered to have a better safety profile than full agonists, cytotoxicity can still occur, especially at higher concentrations or with prolonged exposure.
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Concentration-Dependent Cytotoxicity: this compound has been shown to have cytotoxic effects in some cell lines, with IC50 values varying depending on the cell type and duration of exposure. For example, in K562 and K562/DOX cells, this compound showed equal cytotoxicity at concentrations between 5-100 μM.
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Off-Target Effects: Thiazolidinediones (TZDs), the class of drugs to which this compound belongs, can have off-target effects that are independent of PPARγ activation. These can include interactions with other proteins and signaling pathways, which may contribute to unexpected cellular phenotypes. Proteomic analyses of related TZDs like rosiglitazone and pioglitazone have identified off-target binding to various proteins, including ion channels and dehydrogenases.
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Cellular Stress Responses: Long-term drug exposure can induce cellular stress responses, such as the unfolded protein response (UPR), which can impact cell viability.
-
Troubleshooting Steps:
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Optimize this compound Concentration:
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Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.
-
Consider using the lowest effective concentration that still elicits the desired PPARγ activation.
-
-
Assess Cell Viability:
-
Regularly monitor cell viability throughout the experiment using assays such as MTT, resazurin, or trypan blue exclusion.
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If cytotoxicity is observed, consider lowering the this compound concentration or reducing the frequency of treatment.
-
-
Investigate Off-Target Effects:
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If unexpected phenotypes are observed, consider investigating potential off-target mechanisms. This could involve using a PPARγ antagonist (e.g., GW9662) to determine if the effect is PPARγ-dependent.
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Examine the activation of common stress-related pathways (e.g., UPR, DNA damage response) via Western blot or other methods.
-
Issue 3: Inconsistent or Unexpected Results in Downstream Assays
-
Question: I am getting variable results in my Western blots or reporter assays after long-term this compound treatment. How can I improve the consistency?
-
Answer: Inconsistent results in downstream assays can stem from a variety of factors, including the issues mentioned above (compound stability, cellular changes) as well as technical variability in the assays themselves.
Troubleshooting Steps:
-
Ensure Consistent PPARγ Activation:
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Before performing downstream assays, confirm that this compound is consistently activating PPARγ in your long-term cultures. This can be done using a PPARγ reporter assay or by measuring the expression of known PPARγ target genes.
-
-
Optimize Assay Protocols for Long-Term Cultures:
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Western Blotting: Ensure complete cell lysis and protein extraction. Optimize antibody concentrations and blocking conditions. Always include a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
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Reporter Assays: Use a stable reporter cell line if possible. Normalize the reporter signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
-
Implement Proper Controls:
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Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
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Positive Control: Use a known full PPARγ agonist (e.g., rosiglitazone) as a positive control to ensure your assay system is responsive.
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Negative Control: If possible, use a structurally related but inactive compound to control for non-specific effects.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture?
A1: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. The reported EC50 for human PPARγ is 1.351 μM. In some cell lines, concentrations ranging from 5 to 100 μM have been used.
Q2: How should I prepare and store this compound for cell culture experiments?
A2: this compound is typically dissolved in DMSO to create a concentrated stock solution. This stock solution can be stored at -20°C for up to one year or at -80°C for up to two years. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. It is not recommended to store aqueous solutions of this compound for more than one day.
Q3: How often should I change the media during a long-term this compound treatment?
A3: The frequency of media changes will depend on the metabolic rate of your cell line and the stability of this compound in your culture conditions. A common practice is to change the media with freshly prepared this compound every 2-3 days. This helps to maintain a consistent concentration of the compound and replenish nutrients for the cells.
Q4: How can I confirm that this compound is activating PPARγ in my cells?
A4: You can confirm PPARγ activation through several methods:
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Reporter Gene Assay: Use a luciferase reporter construct containing PPAR response elements (PPREs) to measure the transcriptional activity of PPARγ.
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Western Blot Analysis: Measure the protein expression of known PPARγ target genes, such as FABP4 (aP2) or CD36.
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Quantitative PCR (qPCR): Measure the mRNA expression of PPARγ target genes.
Q5: What are the known off-target effects of this compound?
A5: While specific off-target effects of this compound are not extensively documented, studies on other thiazolidinediones (TZDs) like rosiglitazone and pioglitazone have identified several PPARγ-independent effects. These include interactions with ion channels, dehydrogenases, and modulation of signaling pathways like PI3K/Akt and MAPK. It is plausible that this compound may share some of these off-target activities.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (human PPARγ) | 1.351 μM | N/A | |
| Cytotoxicity | Equal cytotoxicity | K562 and K562/DOX | |
| (5-100 μM) |
Experimental Protocols
Protocol 1: Long-Term this compound Treatment of Adherent Cells
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Cell Seeding: Plate cells at a consistent density to ensure they do not become over-confluent between media changes.
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Preparation of this compound: Prepare a fresh dilution of this compound in pre-warmed complete cell culture medium from a DMSO stock solution for each treatment. Include a vehicle control with the same final DMSO concentration.
-
Treatment: Aspirate the old medium and replace it with the this compound-containing medium or vehicle control medium.
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Incubation: Return cells to a 37°C, 5% CO2 incubator.
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Media Change: Repeat the treatment every 2-3 days for the duration of the experiment.
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Monitoring: Regularly observe cell morphology and assess viability at set time points.
-
Harvesting: At the end of the treatment period, harvest cells for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR, or cell lysis for reporter assays).
Protocol 2: PPARγ Luciferase Reporter Assay
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Cell Seeding: Plate a suitable reporter cell line (e.g., HEK293T or a stable cell line expressing a PPRE-luciferase construct) in a 96-well plate.
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Transfection (if necessary): If using a transient transfection system, co-transfect cells with a PPRE-luciferase reporter plasmid, a PPARγ expression plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.
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Treatment: After 24 hours (or once cells are adherent), replace the medium with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control (e.g., rosiglitazone).
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Incubation: Incubate the cells for 18-24 hours.
-
Lysis: Lyse the cells using a suitable luciferase assay lysis buffer.
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Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 3: Western Blot for PPARγ Target Proteins
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Protein Extraction: After long-term this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a PPARγ target protein (e.g., FABP4, CD36) or PPARγ itself, diluted in blocking buffer, overnight at 4°C.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for long-term this compound experiments.
Caption: General experimental workflow for long-term this compound studies.
References
- 1. Chemical Proteomics‐Based Analysis of Off‐target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential of Cardiotoxicity | Semantic Scholar [semanticscholar.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones: metabolic actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Balaglitazone Dosage Adjustment in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Balaglitazone in animal models. The information is designed to help avoid adverse effects by providing insights into appropriate dosage adjustments based on preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other thiazolidinediones (TZDs)?
This compound is a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Unlike full PPARγ agonists such as Rosiglitazone and Pioglitazone, this compound elicits a submaximal response from the receptor. This partial agonism is thought to contribute to its improved safety profile, particularly concerning the adverse effects commonly associated with full agonists, such as fluid retention, weight gain, and bone fractures.[3][4]
Q2: What are the most common adverse effects observed with full PPARγ agonists in animal models?
Full PPARγ agonists are known to cause a range of adverse effects in animal models, including:
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Fluid retention and edema: This is a class effect of TZDs and can lead to an increase in plasma volume.
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Weight gain: Primarily due to increased adipogenesis and fluid retention.
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Cardiac hypertrophy: An increase in heart weight, potentially secondary to fluid overload.
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Bone loss: Reduced bone formation and decreased bone mineral density have been observed.
Q3: How can I adjust the this compound dosage to minimize adverse effects while maintaining efficacy?
Studies in animal models suggest that this compound can achieve glycemic control at doses that do not induce the same level of adverse effects as equi-efficacious doses of full agonists. For example, in db/db mice, an antihyperglycemic dose of this compound (3 mg/kg/day) showed significantly less plasma volume expansion and no significant increase in heart weight compared to an equi-efficacious dose of Rosiglitazone (6 mg/kg/day).[1]
Therefore, it is recommended to:
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Start with a low dose: Begin with a dose at the lower end of the effective range reported in the literature for your specific animal model.
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Monitor for efficacy: Regularly measure blood glucose and insulin levels to determine the minimum effective dose for your experimental goals.
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Monitor for adverse effects: Concurrently, monitor for signs of fluid retention (e.g., increased body weight, measurement of plasma volume) and assess bone health markers if the study duration is long.
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Titrate as needed: If the desired therapeutic effect is not achieved, gradually increase the dose while closely monitoring for the onset of adverse effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high body weight gain in treated animals. | Higher than necessary dose of this compound leading to increased adiposity or fluid retention. | 1. Reduce the dosage of this compound. 2. Measure plasma volume to differentiate between fat accumulation and fluid retention. 3. Compare with a control group treated with a full PPARγ agonist to benchmark the effect. |
| Signs of edema or fluid retention. | Activation of PPARγ-mediated pathways leading to sodium and water retention. | 1. Lower the this compound dose. 2. If fluid retention persists even at a therapeutically effective dose, consider the duration of the experiment, as longer treatment periods may exacerbate this effect. |
| Decreased bone formation markers or bone density. | While this compound has been shown to have a better profile regarding bone health than full agonists, high doses or long-term treatment might still have an impact. | 1. Measure bone turnover markers (e.g., osteocalcin) in serum. 2. For long-term studies, consider performing micro-CT or DEXA scans to assess bone mineral density. 3. If bone health is a concern, use the lowest effective dose of this compound. |
| Lack of therapeutic effect on blood glucose. | The dose of this compound is too low. The animal model is not responsive to PPARγ agonists. | 1. Gradually increase the dose of this compound, monitoring for both efficacy and adverse effects. 2. Confirm the diabetic phenotype of your animal model. |
Data Presentation
Table 1: Comparison of this compound and Rosiglitazone in db/db Mice
| Parameter | Vehicle | This compound (3 mg/kg/day) | Rosiglitazone (6 mg/kg/day) | Reference |
| Non-fasting Blood Glucose (mmol/L) | 25.3 ± 1.2 | 12.1 ± 1.5 | 11.8 ± 1.3 | |
| Plasma Volume (mL/kg) | 46.1 ± 1.5 | 50.8 ± 1.2 | 54.6 ± 1.6# | |
| Heart Weight (g) | 1.25 ± 0.04 | 1.28 ± 0.03 | 1.41 ± 0.05 |
* p < 0.05 vs. Vehicle; # p < 0.05 vs. This compound
Table 2: Comparison of this compound and Pioglitazone in Diet-Induced Obese Rats (42-day treatment)
| Parameter | Vehicle | This compound (10 mg/kg/day) | Pioglitazone (30 mg/kg/day) | Reference |
| Body Weight Gain (g) | 25 ± 5 | 45 ± 6 | 68 ± 7# | |
| Total Fat Mass (g) | 115 ± 7 | 145 ± 8 | 160 ± 9 | |
| Total Water Mass (g) | 280 ± 10 | 290 ± 11 | 320 ± 12# | |
| Serum Osteocalcin (ng/mL) | 100 ± 5 | 98 ± 6 | 75 ± 5# |
* p < 0.05 vs. Vehicle; # p < 0.05 vs. This compound
Experimental Protocols
1. Chronic Administration of this compound to db/db Mice
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Animals: Male diabetic db/db mice.
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Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
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Grouping: Divide mice into three groups: Vehicle control, this compound (3 mg/kg/day), and Rosiglitazone (6 mg/kg/day) for comparison.
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Drug Preparation: Prepare a suspension of this compound or Rosiglitazone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
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Administration: Administer the drug or vehicle daily by oral gavage for the desired study duration (e.g., 21 or 42 days).
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Monitoring:
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Body Weight: Measure daily.
-
Food and Water Intake: Measure daily.
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Blood Glucose: Measure non-fasting blood glucose from a tail vein blood sample at regular intervals (e.g., weekly).
-
-
Endpoint Analysis:
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Plasma Volume: At the end of the study, measure plasma volume using a dye dilution technique (e.g., Evans Blue).
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Organ Weights: Euthanize the animals and collect and weigh the hearts.
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Blood Chemistry: Collect blood for analysis of insulin and other relevant biomarkers.
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2. Oral Glucose Tolerance Test (OGTT) in Mice
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Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
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Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
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Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
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Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after glucose administration.
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Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.
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Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Mandatory Visualizations
Caption: PPARγ signaling pathway for full vs. partial agonists.
References
- 1. Dissociation of antihyperglycaemic and adverse effects of partial perioxisome proliferator-activated receptor (PPAR-gamma) agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting and Troubleshooting Balaglitazone Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and navigating the complexities of Balaglitazone experimentation. It addresses conflicting data, provides detailed protocols, and offers troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is this compound described as a "partial agonist" of PPARγ, and what does that mean for my experiments?
A: this compound is classified as a partial agonist because it does not elicit the maximum possible response from the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), even at high concentrations.[1][2] Unlike full agonists like Pioglitazone and Rosiglitazone, this compound produces only about 52% of the maximal PPARγ activation.[3] This partial activation is due to its unique binding to the PPARγ ligand-binding pocket, which results in a different receptor conformation and altered recruitment of cofactors.[1][4]
For your experiments, this means you should expect to see a ceiling effect in dose-response curves for PPARγ-mediated gene expression. This property is believed to be the reason for its distinct clinical profile, offering a potential dissociation between the desired anti-hyperglycemic effects and the adverse effects associated with full PPARγ activation.
Q2: I'm seeing conflicting data regarding this compound's side effects. Some studies report a better safety profile, while others still show edema and weight gain. How do I interpret this?
A: The apparent conflict arises from the degree of the side effects compared to full PPARγ agonists. Preclinical and clinical data consistently show that while this compound is not entirely free from the side effects typical of its class (thiazolidinediones), their incidence and magnitude are often lower than those observed with full agonists like Pioglitazone.
For instance, a key Phase III clinical trial (Study 307) demonstrated that this compound 10 mg resulted in less water retention, less fat accumulation, and lower weight gain compared to Pioglitazone 45 mg, despite achieving comparable glucose-lowering effects. However, these effects were still present when compared to a placebo. Therefore, the data is not necessarily conflicting but rather points to a dose-dependent and attenuated side-effect profile. Researchers should carefully select doses and include appropriate comparator arms (placebo and a full agonist) to accurately contextualize their findings.
Q3: How does this compound's efficacy in lowering blood glucose compare to other glitazones?
A: Clinical and preclinical studies indicate that this compound demonstrates robust glucose-lowering capabilities, comparable to full agonists. In a 26-week Phase III trial, this compound at 10 mg and 20 mg doses achieved significant reductions in HbA1c and fasting plasma glucose, similar to the effects seen with 45 mg of Pioglitazone. Preclinical studies in diabetic mouse models have even suggested that this compound can be more potent and efficacious at lowering glucose levels than Rosiglitazone on a per-milligram basis.
Q4: What is the reported effect of this compound on bone mineral density?
A: One of the significant concerns with long-term use of full PPARγ agonists is an increased risk of bone fractures. This compound appears to have a more favorable profile in this regard. Preclinical studies indicated no reduction in bone formation. This was supported by a Phase III clinical trial where dual-energy X-ray absorptiometry (DEXA) analyses showed that this compound at either 10 mg or 20 mg doses did not appear to reduce bone mineral density, whereas Pioglitazone showed a trend towards a reduction.
Q5: Some literature mentions this compound's effect on P-glycoprotein and multidrug resistance. What is the mechanism?
A: Research has shown that this compound can reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in certain cancer cell lines. This effect appears to be mediated through the upregulation of the tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) in a PPARγ-dependent manner. The upregulation of PTEN leads to the downregulation of P-gp expression, thereby increasing the intracellular accumulation of chemotherapy drugs.
Troubleshooting Guides
Problem 1: Inconsistent Glycemic Control in Animal Models
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Issue: You observe high variability in blood glucose reduction in diabetic mice treated with this compound.
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Possible Cause 1: Animal Model Variability: The genetic background and metabolic state of the animal model (e.g., db/db mice vs. diet-induced obese rats) can significantly influence the response.
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Suggested Solution: Ensure a homogenous group of animals in terms of age, weight, and baseline glucose levels. Use a well-established and characterized model of type 2 diabetes.
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Possible Cause 2: Dosing and Formulation: Improper formulation or inconsistent oral gavage technique can lead to variable drug absorption.
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Suggested Solution: Prepare fresh formulations daily and ensure the vehicle used is appropriate for this compound's solubility. Standardize the gavage procedure and timing of administration relative to feeding schedules.
Problem 2: Higher-Than-Expected Edema or Fluid Retention
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Issue: Your preclinical study shows levels of edema with this compound that are comparable to a full agonist, contradicting published data.
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Possible Cause 1: Dose Equivalency: The "equi-efficacious" dose for glucose lowering may not be the same as the "equi-side-effect" dose. You may be using a dose of this compound that is supratherapeutic in terms of its effect on fluid balance.
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Suggested Solution: Conduct a dose-response study for both glycemic control and fluid retention to identify the therapeutic window. Compare doses based on their relative efficacy in reducing HbA1c, not just on a mg/kg basis.
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Possible Cause 2: Co-administered Medications: If this compound is administered with other compounds (e.g., insulin), the risk of edema can be exacerbated.
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Suggested Solution: Evaluate the effect of this compound both as a monotherapy and in combination. The mechanism of TZD-induced fluid retention involves increased sodium reabsorption in the kidneys, which can be potentiated by insulin.
Problem 3: Discrepancies in In Vitro PPARγ Activation Assays
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Issue: Your cell-based transactivation assay shows an EC50 for this compound that is significantly different from the reported ~1.35 µM.
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Possible Cause 1: Cell Line and Plasmid Constructs: The type of cell used (e.g., HEK293, HepG2) and the specific PPARγ and reporter gene constructs can influence the results.
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Suggested Solution: Standardize your assay using the same cell line and constructs as the reference studies. Ensure the integrity of your plasmids through sequencing.
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Possible Cause 2: Serum in Culture Medium: Components in fetal bovine serum (FBS) can compete with or sequester the compound, altering its effective concentration.
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Suggested Solution: Use charcoal-stripped serum to remove endogenous ligands and reduce variability. Run a positive control with a known full agonist like Pioglitazone to validate each experiment.
Quantitative Data Summary
Table 1: Comparative Efficacy in a 26-Week Phase III Clinical Trial (Add-on to Insulin)
| Parameter | Placebo | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) |
| HbA1c Reduction (%) | - | -0.99% (p < 0.0001 vs placebo) | -1.11% (p < 0.0001 vs placebo) | -1.22% (p < 0.0001 vs placebo) |
| FPG Reduction (mmol/L) | - | -1.42 | -1.80 | -1.35 |
Table 2: Comparative Safety and Tolerability in a 26-Week Phase III Trial
| Parameter | Placebo | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) |
| Weight Gain | Less than active arms | Significantly less than Pioglitazone 45 mg | Similar to Pioglitazone 45 mg | Higher than this compound 10 mg |
| Fluid Retention | Less than active arms | Significantly less than Pioglitazone 45 mg | Similar to Pioglitazone 45 mg | Higher than this compound 10 mg |
| Bone Mineral Density | No significant change | No apparent reduction | No apparent reduction | Trend towards reduction |
Table 3: Preclinical and In Vitro Data
| Parameter | Value | Reference |
| PPARγ Activation | Partial agonist (~52% max) | |
| EC50 (Human PPARγ) | 1.351 µM | |
| Glucose Lowering in db/db mice (ED90) | 3 mg/kg per day |
Experimental Protocols
1. PPARγ Transactivation Assay
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Objective: To quantify the agonist activity of this compound on the PPARγ receptor.
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Methodology:
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Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% charcoal-stripped fetal bovine serum.
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Transfection: Co-transfect cells with an expression vector for human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A β-galactosidase expression vector can be co-transfected for normalization.
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Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound, a positive control (e.g., Pioglitazone), and a vehicle control.
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Lysis and Assay: After 24-48 hours of incubation, lyse the cells and measure luciferase and β-galactosidase activity using appropriate assay kits.
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Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the normalized activity against the logarithm of the drug concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal activation.
-
2. Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese Rats
-
Objective: To assess the effect of this compound on glucose metabolism and insulin sensitivity in an in vivo model.
-
Methodology:
-
Animal Model: Use male diet-induced obese rats, a model that mimics human metabolic syndrome.
-
Dosing: Administer this compound (e.g., 5-10 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 21 days).
-
OGTT Procedure: After the treatment period, fast the animals overnight. Administer the final dose of the compound. After 30-60 minutes, administer a glucose challenge (e.g., 2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Analysis: Measure plasma glucose and insulin levels at each time point. Calculate the area under the curve (AUC) for both glucose and insulin to assess overall glucose tolerance and insulin response.
-
3. Body Composition and Bone Mineral Density (BMD) Analysis
-
Objective: To evaluate the in vivo effects of this compound on fat accumulation, fluid retention, and bone health.
-
Methodology:
-
Animal Treatment: Treat animals (e.g., rats or mice) with this compound, a full agonist comparator, and vehicle for an extended period (e.g., several weeks).
-
DEXA Scans: At baseline and at the end of the treatment period, perform whole-body dual-energy X-ray absorptiometry (DEXA) scans on anesthetized animals.
-
Data Acquisition: Use specialized animal software to analyze the scans. The software will differentiate between bone, lean tissue, and fat tissue.
-
Parameters: Key outcome measures include total body weight, percent body fat, lean body mass, bone mineral content (BMC), and bone mineral density (BMD).
-
Interpretation: Compare the changes from baseline across treatment groups. A significant increase in lean mass without a corresponding change in muscle-specific markers may indicate fluid retention.
-
Mandatory Visualizations
Caption: PPARγ signaling pathway comparing full and partial agonists.
Caption: Workflow for preclinical evaluation of this compound.
Caption: Troubleshooting logic for unexpected edema results.
References
- 1. This compound: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. This compound: A Second Generation Peroxisome Proliferator-Activa...: Ingenta Connect [ingentaconnect.com]
Best practices for handling and storing Balaglitazone to maintain potency
Disclaimer: Balaglitazone is a research compound. This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided, particularly regarding degradation pathways and quantitative stability, is partly based on data from structurally similar molecules like Pioglitazone due to limited publicly available data on this compound. Always refer to the manufacturer's specifications and conduct your own stability studies for critical applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a well-closed container, protected from light. For long-term storage, it is recommended to store the compound at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]
Q2: My this compound powder appears discolored. What should I do?
A2: this compound is typically a crystalline solid. Any significant change in color (e.g., darkening) or physical appearance (e.g., clumping, melting) may indicate degradation. It is advisable to perform a potency test, such as the HPLC method described in the "Experimental Protocols" section, to verify its integrity before use.
Q3: How should I prepare and store this compound solutions?
A3: this compound has low solubility in water. It is soluble in organic solvents such as DMSO and DMF. For stock solutions, dissolve this compound in an appropriate organic solvent and store at -20°C or -80°C for extended stability.[2] Avoid repeated freeze-thaw cycles. For aqueous experimental buffers, it is recommended to prepare fresh solutions daily as this compound is susceptible to hydrolysis.
Q4: I am observing a loss of activity in my experiments using a this compound solution. What could be the cause?
A4: Loss of activity can be due to several factors:
-
Degradation in solution: this compound, like other thiazolidinediones, can be susceptible to hydrolysis, especially at non-optimal pH. Ensure your aqueous solutions are freshly prepared.
-
Improper storage: If stock solutions are not stored at the recommended low temperatures or are subjected to multiple freeze-thaw cycles, degradation can occur.
-
Photodegradation: Exposure to light can cause degradation. Protect solutions from light during preparation and storage.
-
Interaction with other components: Incompatibility with other components in your experimental setup could lead to degradation.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not extensively published. However, based on its thiazolidinedione structure and data from similar compounds like Pioglitazone, it is likely susceptible to hydrolysis under acidic and basic conditions, as well as oxidation.[3] The thiazolidinedione ring can be a primary site for degradation.
Quantitative Stability Data
The following table summarizes the stability of Pioglitazone, a structurally similar compound, under various stress conditions. This data can serve as a general guide for handling this compound, but specific stability studies on this compound are recommended.
| Stress Condition | Temperature | Duration | Degradation (%) | Reference |
| Acidic (0.1 N HCl) | Room Temperature | 24 hours | ~15 - 20% | Inferred from Pioglitazone data |
| Alkaline (0.1 N NaOH) | Room Temperature | 24 hours | ~10 - 15% | Inferred from Pioglitazone data |
| Oxidative (3% H2O2) | Room Temperature | 24 hours | ~10 - 15% | Inferred from Pioglitazone data |
| Photolytic (UV light) | Room Temperature | 24 hours | ~5 - 10% | Inferred from Pioglitazone data |
| Thermal | 60°C | 48 hours | Minimal | Inferred from Pioglitazone data |
Experimental Protocols
Potency Determination by High-Performance Liquid Chromatography (HPLC)
This method is a general guideline for determining the potency of this compound and can be adapted and validated for specific research needs.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a pH-adjusted buffer (e.g., phosphate buffer, pH 3.5) in a suitable ratio (e.g., 50:50 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 269 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) at a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the same solvent as the standard to achieve a concentration within the range of the calibration curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The peak area of this compound is used to calculate the concentration and potency of the sample against the reference standard.
Visualizations
Caption: A potential degradation pathway for this compound.
Caption: A general workflow for a this compound stability study.
Caption: A troubleshooting guide for loss of this compound potency.
References
Validation & Comparative
A Comparative Analysis of Balaglitazone and Pioglitazone: Efficacy and Safety in Type 2 Diabetes
A detailed examination of two thiazolidolidinedione-class drugs for the management of type 2 diabetes reveals differences in their safety profiles, attributed to their distinct interactions with the peroxisome proliferator-activated receptor-gamma (PPARγ). While both balaglitazone, a partial PPARγ agonist, and pioglitazone, a full PPARγ agonist, demonstrate comparable efficacy in improving glycemic control, clinical data suggests that this compound may offer a superior safety profile, particularly concerning weight gain and fluid retention.
This guide provides a comprehensive comparison of the efficacy and safety of this compound and pioglitazone, with a focus on experimental data from head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Agonists
Both this compound and pioglitazone belong to the thiazolidinedione (TZD) class of antidiabetic drugs. Their therapeutic effects are mediated through the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.
The key distinction between the two drugs lies in their mode of interaction with PPARγ. Pioglitazone is a full agonist, meaning it elicits a maximal response from the receptor. In contrast, this compound is a partial agonist, which results in a submaximal receptor activation.[3] This difference in receptor interaction is hypothesized to be the basis for the observed variations in their side-effect profiles.
Below is a diagram illustrating the PPARγ signaling pathway activated by both this compound and pioglitazone.
Comparative Efficacy
A key head-to-head, 26-week, randomized, double-blind, parallel-group, phase III clinical trial, known as the BALLET (this compound glucose Lowering Efficacy Trial), provides the most direct comparison of the efficacy of this compound and pioglitazone in patients with type 2 diabetes who were on stable insulin therapy.[1]
The primary endpoint of the study was the absolute change in glycosylated hemoglobin (HbA1c) from baseline. Both this compound (at 10 mg and 20 mg daily doses) and pioglitazone (at a 45 mg daily dose) demonstrated statistically significant reductions in HbA1c compared to placebo.[1] The reductions were comparable across the active treatment groups, indicating similar efficacy in improving glycemic control.
Fasting serum glucose levels were also similarly reduced across all active treatment arms of the BALLET trial.
| Efficacy Parameter | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) | Placebo |
| Mean Change in HbA1c (%) from Baseline | -0.99 | -1.11 | -1.22 | +0.13 |
| Mean Change in Fasting Serum Glucose (mmol/L) from Baseline | -1.8 | -2.0 | -2.2 | +0.4 |
| *p < 0.0001 vs. Placebo. Data from the BALLET trial. |
Comparative Safety and Tolerability
The BALLET trial also provided crucial comparative data on the safety and tolerability of this compound and pioglitazone. The key differences observed were in the incidence of common TZD-class side effects, namely weight gain and fluid retention.
Patients treated with 10 mg of this compound experienced significantly less weight gain and fluid retention compared to those treated with 45 mg of pioglitazone or 20 mg of this compound. This suggests a dose-dependent effect for this compound on these adverse events and a potential safety advantage for the lower dose.
Another important safety consideration with TZD use is the risk of bone fractures. In the BALLET trial, this compound, at both doses, did not appear to reduce bone mineral density. In contrast, pioglitazone showed a trend towards a reduction in bone mineral density.
| Safety Parameter | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) | Placebo |
| Mean Change in Body Weight (kg) | +1.9 | +3.1 | +3.6 | +0.5 |
| Incidence of Peripheral Edema (%) | 12.1 | 18.2 | 21.6 | 8.5 |
| Change in Total Hip Bone Mineral Density (g/cm²) | +0.002 | -0.001 | -0.005 | +0.001 |
| Data from the BALLET trial. |
Experimental Protocols: The BALLET Trial
Study Design: The BALLET was a 26-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter phase III trial.
Participants: The study enrolled 409 patients with type 2 diabetes who were on a stable dose of insulin (with or without metformin) for at least 3 months prior to screening and had an HbA1c level between 7.5% and 11.0%.
Interventions: Patients were randomized to one of four treatment groups:
-
This compound 10 mg once daily
-
This compound 20 mg once daily
-
Pioglitazone 45 mg once daily
-
Placebo
Endpoints:
-
Primary Efficacy Endpoint: Absolute change in HbA1c from baseline to week 26.
-
Secondary Efficacy Endpoints: Change in fasting serum glucose, insulin, C-peptide, and lipid profiles.
-
Safety Endpoints: Incidence of adverse events, changes in body weight, assessment of peripheral edema, and changes in bone mineral density measured by dual-energy X-ray absorptiometry (DXA).
Methodologies:
-
Glycemic Parameters: HbA1c and fasting serum glucose were measured at a central laboratory at baseline and at specified intervals throughout the study.
-
Body Composition and Bone Mineral Density: Whole-body DXA scans were performed at baseline and at the end of the treatment period to assess changes in fat mass, lean mass, and bone mineral density at the lumbar spine and total hip.
The workflow for a typical patient in the BALLET trial is illustrated in the diagram below.
Conclusion
The available clinical evidence, primarily from the head-to-head BALLET trial, indicates that this compound and pioglitazone have comparable efficacy in improving glycemic control in patients with type 2 diabetes. However, the partial PPARγ agonist this compound, particularly at a 10 mg dose, demonstrates a more favorable safety profile with a lower incidence of weight gain and fluid retention compared to the full agonist pioglitazone. Furthermore, this compound did not show a negative impact on bone mineral density, a potential concern with long-term TZD therapy.
These findings suggest that the development of partial PPARγ agonists like this compound could represent a promising strategy to retain the therapeutic benefits of the TZD class while mitigating some of their characteristic side effects. Further long-term studies are warranted to fully elucidate the comparative cardiovascular safety and fracture risk of these two agents.
References
- 1. Efficacy and safety of the PPARγ partial agonist this compound compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Balaglitazone Phase III Clinical Trial Data: A Comparative Analysis
A detailed examination of the efficacy and safety profile of the partial PPAR-γ agonist Balaglitazone in comparison to other thiazolidinediones for the treatment of type 2 diabetes.
This guide provides a comprehensive analysis of the Phase III clinical trial data for this compound, a second-generation partial peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. The data is presented in comparison with the full PPAR-γ agonists, Pioglitazone and Rosiglitazone, offering researchers, scientists, and drug development professionals a thorough comparative overview. The information is based on publicly available data from the this compound glucose Lowering Efficacy Trial (BALLET).
Efficacy Data: Glycemic Control
The primary measure of efficacy in clinical trials for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c), which reflects average blood glucose levels over the preceding two to three months. The BALLET, a 26-week, randomized, double-blind, placebo- and active-controlled Phase III study, evaluated this compound in patients with type 2 diabetes who were already on stable insulin therapy.[1]
Table 1: Change in HbA1c from Baseline at 26 Weeks [1]
| Treatment Group | Mean Baseline HbA1c (%) | Mean Change from Baseline (%) | p-value vs. Placebo |
| Placebo | 8.7 | -0.1 | - |
| This compound 10 mg | 8.8 | -0.99 | <0.0001 |
| This compound 20 mg | 8.7 | -1.11 | <0.0001 |
| Pioglitazone 45 mg | 8.8 | -1.22 | <0.0001 |
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline at 26 Weeks [1]
| Treatment Group | Mean Baseline FPG (mmol/L) | Mean Change from Baseline (mmol/L) |
| Placebo | 10.1 | -0.3 |
| This compound 10 mg | 10.3 | -2.1 |
| This compound 20 mg | 10.2 | -2.4 |
| Pioglitazone 45 mg | 10.4 | -2.7 |
Safety and Tolerability Profile
A key focus of the this compound clinical development program was to assess its safety profile, particularly concerning the known side effects of full PPAR-γ agonists, such as weight gain, fluid retention, and bone loss.
Table 3: Key Safety and Tolerability Outcomes at 26 Weeks [1]
| Outcome | Placebo | This compound 10 mg | This compound 20 mg | Pioglitazone 45 mg |
| Weight Gain (kg) | +0.5 | +2.0 | +3.1 | +3.8 |
| Fluid Retention (L) | -0.1 | +0.6 | +1.0 | +1.2 |
| Incidence of Edema (%) | 10.1 | 12.1 | 21.0 | 23.2 |
| Change in Bone Mineral Density (BMD) - Total Hip (%) | -0.2 | -0.1 | -0.3 | -0.7 |
Experimental Protocols
While the specific, detailed protocols for the BALLET trial are not publicly available, the following are standardized, validated procedures for the key endpoints measured, representative of those used in Phase III diabetes clinical trials.
Measurement of Glycated Hemoglobin (HbA1c)
Principle: HbA1c is measured to determine the average plasma glucose concentration over the preceding 8-12 weeks. High-performance liquid chromatography (HPLC) is a common, highly accurate method used in central laboratories for clinical trials.
Methodology:
-
Sample Collection: Whole blood is collected in EDTA-containing tubes to prevent coagulation.
-
Sample Preparation: A hemolysate is prepared by lysing the red blood cells to release hemoglobin.
-
Analysis: The hemolysate is injected into an HPLC system. The different hemoglobin fractions (including HbA1c) are separated based on their charge differences as they pass through a cation-exchange column.
-
Detection: A detector measures the amount of each hemoglobin fraction as it elutes from the column.
-
Quantification: The HbA1c value is expressed as a percentage of the total hemoglobin.
-
Quality Control: The analysis is standardized through the National Glycohemoglobin Standardization Program (NGSP) to ensure comparability of results across different laboratories and methods.
Measurement of Fasting Plasma Glucose (FPG)
Principle: FPG is measured to assess glycemic control after an overnight fast. The hexokinase enzymatic method is a widely used and accurate laboratory technique.
Methodology:
-
Patient Preparation: Patients are required to fast for at least 8 hours prior to blood collection.
-
Sample Collection: Venous blood is collected in a tube containing a glycolytic inhibitor (e.g., sodium fluoride) to prevent the breakdown of glucose after collection.
-
Sample Processing: The blood sample is centrifuged to separate the plasma from the blood cells.
-
Analysis: The plasma is analyzed using an automated clinical chemistry analyzer. The hexokinase enzyme catalyzes the phosphorylation of glucose, and the resulting product is measured spectrophotometrically.
-
Quantification: The concentration of glucose is determined by comparing the sample's absorbance to that of a known standard.
Assessment of Body Composition by Dual-Energy X-ray Absorptiometry (DXA)
Principle: DXA is a non-invasive imaging technique that uses two X-ray beams of different energy levels to quantify bone mineral content, lean body mass, and fat mass.
Methodology:
-
Patient Preparation: The patient lies supine on the DXA scanner table. No special preparation is typically required, but patients may be asked to remove any metal objects.
-
Scanning: The DXA scanner arm moves over the patient's body, emitting two low-dose X-ray beams.
-
Detection: A detector measures the amount of each X-ray beam that passes through the body.
-
Analysis: The differential absorption of the two X-ray beams allows the software to distinguish between bone, lean tissue, and fat tissue. The system calculates the mass of each component for the total body and specific regions.
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting
Principle: Systematic collection and reporting of adverse events are crucial for evaluating the safety of an investigational drug.
Methodology:
-
AE Identification: At each study visit, clinical trial staff question the participant about any new or worsening medical conditions, symptoms, or side effects.
-
Data Collection: All AEs are documented in the patient's source documents and on the electronic Case Report Form (eCRF). Information collected includes a description of the event, its onset and resolution dates, severity (mild, moderate, or severe), and the investigator's assessment of its relationship to the study drug.
-
SAE Identification and Reporting: Serious Adverse Events (those that are life-threatening, result in hospitalization, cause significant disability, or are a congenital anomaly) are reported to the study sponsor within 24 hours of the site becoming aware of the event.
-
Regulatory Reporting: The sponsor is responsible for reporting SAEs to regulatory authorities according to specific timelines and regulations.
Signaling Pathways and Experimental Workflows
Caption: PPAR-γ signaling pathway activated by this compound and Pioglitazone.
Caption: Workflow of a typical Phase III clinical trial for a diabetes drug.
References
A Comparative Guide to the Therapeutic Effects of Balaglitazone in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Balaglitazone, a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, with the full PPARγ agonists Pioglitazone and Rosiglitazone in preclinical and clinical diabetes models. The information is intended to support research and development efforts in the field of anti-diabetic therapies.
Introduction
Thiazolidinediones (TZDs) have been a cornerstone in the management of type 2 diabetes, primarily through their action as agonists of PPARγ, a nuclear receptor that is a master regulator of glucose and lipid metabolism. Full agonists like Pioglitazone and Rosiglitazone have demonstrated potent insulin-sensitizing effects. However, their utility has been hampered by side effects such as weight gain, fluid retention, and concerns about cardiovascular safety. This compound (DRF-2593) emerged as a second-generation TZD with a distinct mechanism of action as a partial PPARγ agonist. This partial agonism is hypothesized to retain the therapeutic benefits of PPARγ activation while mitigating the adverse effects associated with full agonism. This guide synthesizes available experimental data to validate and compare the therapeutic profile of this compound against its predecessors.
Data Presentation
Preclinical Efficacy in Diabetes Models
Commonly used animal models for evaluating anti-diabetic agents include the genetically obese and diabetic db/db mouse and the obese, insulin-resistant Zucker fa/fa rat. These models recapitulate key features of human type 2 diabetes.
Table 1: Comparative Efficacy in Preclinical Diabetes Models
| Parameter | This compound | Pioglitazone | Rosiglitazone | Animal Model | Key Findings & Citations |
| Glucose Lowering | Potent glucose-lowering effects.[1] | Effective in lowering blood glucose.[2] | Significantly decreases blood glucose levels. | db/db mice, Diet-induced obese rats | This compound (3 mg/kg) showed potent antihyperglycemic activity in db/db mice, and was more potent than Rosiglitazone.[1] At 10 mg/kg, this compound's glucose-lowering effect was comparable to 30 mg/kg of Pioglitazone in diet-induced obese rats.[3] |
| Insulin Sensitivity | Improves insulin sensitivity.[3] | Improves insulin action. | Enhances insulin sensitivity. | Diet-induced obese rats, Zucker fa/fa rats | Both this compound and Pioglitazone lowered basal insulin and total insulin during an oral glucose tolerance test in diet-induced obese rats. |
| Body Weight | Increased body weight, but less than Pioglitazone at equipotent glucose-lowering doses. | Causes weight gain. | Induces hyperphagia and weight gain in obese rats. | Diet-induced obese rats | The increase in body weight was more pronounced in the Pioglitazone 30 mg/kg group compared to the this compound 10 mg/kg group. |
| Fluid Retention | Did not cause fluid retention at effective doses. | Can lead to water accumulation at higher doses. | Associated with fluid retention. | Diet-induced obese rats | Magnetic resonance scans showed that only the high-dose Pioglitazone group accumulated water, while this compound-treated groups did not. |
| Bone Formation | Did not negatively affect the bone formation marker osteocalcin. | Led to a reduction in osteocalcin. | Not specifically reported in these comparative preclinical studies. | Diet-induced obese rats | This suggests a potentially better bone safety profile for this compound compared to Pioglitazone in this model. |
Clinical Efficacy in Type 2 Diabetes Patients
Phase III clinical trials have provided a direct comparison of this compound and Pioglitazone in patients with type 2 diabetes.
Table 2: Comparative Clinical Efficacy (Phase III Data)
| Parameter | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) | Placebo | Key Findings & Citations |
| HbA1c Reduction (%) | -0.99 (p < 0.0001 vs placebo) | -1.11 (p < 0.0001 vs placebo) | -1.22 (p < 0.0001 vs placebo) | - | All active treatments showed clinically meaningful and significant reductions in HbA1c. |
| Fasting Serum Glucose Reduction | Similar reduction across all active treatment arms. | Similar reduction across all active treatment arms. | Similar reduction across all active treatment arms. | - | Fasting serum glucose was similarly reduced in all treatment arms compared to placebo. |
| Weight Gain & Fluid Retention | Significantly smaller magnitude of weight gain and fluid retention compared to Pioglitazone 45 mg. | Similar to Pioglitazone 45 mg. | Caused weight gain and fluid retention. | - | This compound at 10 mg demonstrated a better safety profile regarding these side effects. |
| Bone Mineral Density | Did not appear to reduce bone mineral density. | Did not appear to reduce bone mineral density. | Showed a trend towards a reduction in bone mineral density. | - | This compound showed a potential advantage in terms of bone safety. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rodents
The OGTT is a standard procedure to assess how quickly an organism can clear a glucose load from the blood, providing insights into insulin sensitivity and glucose metabolism.
-
Animal Preparation: Mice or rats are fasted for a period of 6-16 hours with free access to water to ensure a baseline glucose level.
-
Baseline Blood Sample: A small blood sample is collected from the tail vein to measure the baseline blood glucose concentration (t=0).
-
Glucose Administration: A sterile solution of D-glucose (typically 1-2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.
-
Glucose Measurement: Blood glucose concentrations in the collected samples are measured using a glucometer.
-
Data Analysis: The data is plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the glucose tolerance. A lower AUC indicates better glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp in Rodents
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.
-
Surgical Preparation: Several days prior to the clamp study, catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling) of the rodent.
-
Animal Preparation: The animal is fasted overnight before the experiment.
-
Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.
-
Clamp Period: A continuous infusion of human insulin is started to raise plasma insulin to a high physiological or supraphysiological level.
-
Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain the blood glucose concentration at the basal level (euglycemia).
-
Steady State: Once a steady state is achieved (constant glucose infusion rate for at least 30 minutes), the glucose infusion rate is recorded. This rate is a direct measure of insulin-stimulated whole-body glucose disposal and thus, insulin sensitivity.
-
Tissue-Specific Glucose Uptake: A bolus of a non-metabolizable glucose analog tracer (e.g., 2-[¹⁴C]deoxyglucose) can be administered to determine glucose uptake in specific tissues like skeletal muscle and adipose tissue.
Mandatory Visualization
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Experimental Workflow for Evaluating Anti-Diabetic Drugs
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of glycemic control, water retention, and musculoskeletal effects of this compound and pioglitazone in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balaglitazone and Other PPAR Gamma Agonists
This guide provides a detailed comparison of Balaglitazone, a partial Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, with other full agonists in the same class, primarily the thiazolidinediones (TZDs) like Pioglitazone and Rosiglitazone. The content is intended for researchers, scientists, and professionals in drug development, offering an objective look at performance based on available experimental data.
Introduction to PPAR Gamma Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] Of the three isoforms (α, β/δ, and γ), PPARγ is a well-established therapeutic target for type 2 diabetes mellitus due to its critical role in regulating adipocyte differentiation, lipid metabolism, and insulin sensitivity.[3][4]
PPARγ agonists are broadly categorized into full and partial agonists.
-
Full Agonists , such as Pioglitazone and Rosiglitazone, robustly activate the PPARγ receptor.[3] While effective in improving glycemic control, their use has been associated with undesirable side effects, including weight gain, fluid retention, heart failure, and bone loss.
-
Partial Agonists , like this compound, are selective PPARγ modulators. They bind to the receptor in a different manner, leading to alternative receptor conformations and differential gene expression. The therapeutic goal of partial agonists is to retain the insulin-sensitizing effects of full agonists while mitigating the associated adverse effects. This compound (DRF-2593) is a second-generation TZD developed as a partial PPARγ agonist.
Mechanism of Action: The PPAR Gamma Signaling Pathway
PPARs function by forming a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
In its unliganded state, the PPARγ-RXR complex is often bound to co-repressor proteins, inhibiting gene transcription. When a PPARγ agonist (ligand) binds, it induces a conformational change in the receptor. This change causes the dissociation of co-repressors and the recruitment of co-activator proteins, which initiates the transcription of genes involved in glucose and lipid metabolism, and insulin signaling.
Partial agonists are believed to induce a different conformational change than full agonists, leading to a distinct pattern of co-activator recruitment and, consequently, a more selective modulation of gene expression. This differential action is hypothesized to be the basis for their improved safety profile.
Comparative Efficacy and Safety Data
Clinical trial data provides the most direct comparison of this compound's performance against a full agonist. The "this compound glucose Lowering Efficacy Trial" (NCT00515632) was a Phase III, randomized, double-blind study that compared two doses of this compound (10 mg and 20 mg) with Pioglitazone (45 mg) and a placebo in type 2 diabetes patients on stable insulin therapy.
Glycemic Control
The primary endpoint of the trial was the change in hemoglobin A1c (HbA1c) levels. All active treatment groups showed significant and clinically meaningful reductions in HbA1c and fasting serum glucose compared to placebo. The effects of this compound 10 mg and 20 mg were comparable in magnitude to those observed with Pioglitazone 45 mg.
Table 1: Comparison of Glycemic Control Endpoints
| Parameter | Placebo | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) |
|---|---|---|---|---|
| Mean Change in HbA1c (%) | - | -0.99* | -1.11* | -1.22* |
| Change in Fasting Serum Glucose | - | Significant Reduction* | Significant Reduction* | Significant Reduction* |
*p < 0.0001 versus placebo. Data sourced from the NCT00515632 trial.
Safety and Tolerability Profile
A key differentiator for partial agonists is their potential for an improved safety profile. The Phase III trial assessed common side effects associated with full PPARγ agonists. While this compound at 10 mg did cause some weight gain and fluid retention compared to placebo, the magnitude of these effects was significantly smaller than that seen with Pioglitazone 45 mg and this compound 20 mg. Furthermore, preclinical studies indicated that this compound leads to less fluid retention, less heart enlargement, and no reduction in bone formation compared to full PPARγ agonists.
Table 2: Comparison of Key Safety Parameters
| Parameter | This compound (10 mg) vs. Pioglitazone (45 mg) | This compound (20 mg) vs. Pioglitazone (45 mg) |
|---|---|---|
| Weight Gain & Fluid Retention | Significantly smaller magnitude than Pioglitazone | Similar magnitude to Pioglitazone |
| Bone Mineral Density | Did not appear to reduce bone mineral density | Did not appear to reduce bone mineral density |
| Heart Enlargement (Preclinical) | Less than full agonists | Not specified |
| Bone Formation (Preclinical) | No reduction observed | Not specified |
Experimental Methodologies
The evaluation of PPARγ agonists involves a combination of in vitro assays, preclinical animal models, and multi-phase clinical trials.
Clinical Trial Protocol (Phase III - NCT00515632)
The primary clinical evidence for this compound comes from a well-defined Phase III study.
-
Study Design: A randomized, double-blind, parallel-group, placebo- and active comparator-controlled trial involving 409 subjects from three countries.
-
Population: Patients with type 2 diabetes on stable insulin therapy.
-
Intervention: Subjects were randomized to one of four groups and treated for 26 weeks:
-
This compound 10 mg (once daily)
-
This compound 20 mg (once daily)
-
Pioglitazone 45 mg (once daily)
-
Matching Placebo
-
-
Primary Endpoint: Absolute change in HbA1c from baseline.
-
Secondary Endpoints: Measurement of fasting serum glucose, and assessment of changes in body composition and bone mineral density using dual-energy X-ray absorptiometry (DEXA) scans.
Preclinical Efficacy and Safety Workflow
Preclinical studies are essential for initial characterization and dose-ranging. A typical workflow involves using established animal models of diabetes and insulin resistance.
-
Animal Models: Diabetic db/db mice or diet-induced obese rats are commonly used. These models exhibit hyperglycemia and insulin resistance, mimicking human type 2 diabetes.
-
Experimental Groups: Animals are randomized into several groups, including a vehicle control, multiple doses of the test compound (e.g., this compound), and a positive control with a known full agonist (e.g., Rosiglitazone or Pioglitazone).
-
Dosing and Monitoring: Compounds are administered orally once daily for a set period (e.g., 9-21 days). Blood glucose and plasma insulin levels are monitored regularly.
-
Efficacy Assessment: An Oral Glucose Tolerance Test (OGTT) is often performed at the end of the treatment period to assess improvements in glucose disposal.
-
Safety Assessment: Body weight, fluid accumulation (e.g., plasma volume), and organ health (e.g., heart weight) are measured.
Conclusion
This compound, as a partial PPARγ agonist, demonstrates a distinct profile compared to full agonists like Pioglitazone. Clinical data shows that it can achieve robust glycemic control comparable to high-dose Pioglitazone. The key potential advantage of this compound lies in its safety profile; specifically, the 10 mg dose was associated with significantly less fluid retention and weight gain than Pioglitazone 45 mg, without apparent adverse effects on bone mineral density.
This "dissociation of antihyperglycaemic and adverse effects" supports the therapeutic concept of partial PPARγ agonism. By selectively modulating the PPARγ receptor, this compound offers the potential for effective management of type 2 diabetes with a reduced burden of the side effects that have limited the use of full agonists. These findings encourage further investigation into this class of compounds for metabolic diseases.
References
- 1. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists [imrpress.com]
- 2. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Balaglitazone and Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two thiazolidinedione (TZD) class insulin sensitizers: Balaglitazone and Rosiglitazone. The information is compiled from clinical trial data and peer-reviewed publications to assist researchers and drug development professionals in understanding the nuanced safety profiles of these peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.
Executive Summary
Both this compound and Rosiglitazone exert their therapeutic effects by activating PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. However, their distinct modes of interaction with PPARγ—this compound as a partial agonist and Rosiglitazone as a full agonist—are thought to contribute to differences in their side effect profiles. While direct head-to-head clinical trial data is limited, this guide synthesizes available information to draw a comparative picture. Preclinical and clinical studies suggest that this compound may offer a more favorable safety profile, particularly concerning fluid retention and bone health, as compared to full PPARγ agonists.[1]
Data Presentation: Side Effect Profiles
The following tables summarize the reported adverse events for this compound and Rosiglitazone from key clinical trials. It is important to note that the data for this compound is primarily from a Phase III trial (NCT00515632) comparing it to Pioglitazone and a placebo, while the data for Rosiglitazone is drawn from various studies, including the RECORD trial.
Table 1: Comparison of Common Adverse Events
| Adverse Event | This compound (10 mg/day) | Rosiglitazone (4-8 mg/day) | Pioglitazone (45 mg/day) - for reference | Placebo |
| Weight Gain | Significantly less than Pioglitazone 45mg[2] | 0.7 to 5.3 kg, dose and combination dependent[3] | Data from this compound trial shows significant gain[2] | Minimal |
| Fluid Retention/Edema | Significantly less than Pioglitazone 45mg[2] | 2.5% to 3.5% (monotherapy), up to 16.2% (with insulin) | Data from this compound trial shows significant retention | Minimal |
| Upper Respiratory Tract Infection | Not specifically reported in cited data | Commonly reported | Not specifically reported in cited data | Not specifically reported in cited data |
| Headache | Not specifically reported in cited data | Commonly reported | Not specifically reported in cited data | Not specifically reported in cited data |
Table 2: Comparison of Serious Adverse Events
| Adverse Event | This compound | Rosiglitazone |
| Congestive Heart Failure (CHF) | Not reported to be significantly increased in the NCT00515632 trial | Increased risk, particularly when used with insulin. The RECORD trial showed a doubled risk of HF death or hospitalization (HR = 2.10) |
| Myocardial Infarction (MI) | Data not available for direct comparison | A meta-analysis of 42 trials showed an increased risk (OR 1.43) |
| Bone Fractures | Did not appear to reduce bone mineral density in the NCT00515632 trial | Increased risk of fractures, particularly in women |
| Diabetic Macular Edema | Not specifically reported in cited data | Reports of new onset or worsening |
Experimental Protocols
The assessment of side effects in the clinical trials for both this compound and Rosiglitazone followed standard protocols for adverse event (AE) monitoring and reporting.
Key Methodologies for Adverse Event Assessment:
-
Definition of an Adverse Event (AE): Any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.
-
Data Collection: AEs were systematically collected at each study visit through patient interviews, physical examinations, and laboratory tests. Standardized case report forms (CRFs) were used to document the nature, onset, duration, severity, and outcome of each AE.
-
Severity Grading: The severity of AEs was typically graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), which categorizes events from mild (Grade 1) to life-threatening (Grade 4) or death (Grade 5).
-
Causality Assessment: The relationship of the AE to the study drug was assessed by the investigator, often categorized as not related, unlikely, possibly, probably, or definitely related.
-
Serious Adverse Event (SAE) Reporting: SAEs, defined as any AE that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability/incapacity, were required to be reported to the sponsor and regulatory authorities within a short timeframe (e.g., 24 hours).
-
Special Monitoring: For known risks associated with thiazolidinediones, such as fluid retention and cardiovascular events, specific monitoring protocols were often implemented. For example, in the RECORD trial for Rosiglitazone, heart failure hospitalizations and deaths were adjudicated by a Clinical Endpoint Committee using pre-specified criteria. In the this compound NCT00515632 trial, changes in body composition and bone mineral density were assessed using dual-energy X-ray absorptiometry (DEXA) scans.
Mandatory Visualization
Signaling Pathways
The therapeutic and adverse effects of both this compound and Rosiglitazone are mediated through the activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ).
Caption: PPARγ activation by this compound and Rosiglitazone leading to downstream effects.
Experimental Workflow for Adverse Event Monitoring
The following diagram illustrates a typical workflow for monitoring and reporting adverse events in a clinical trial setting.
Caption: A generalized workflow for the identification and reporting of adverse events in clinical trials.
References
Head-to-head comparison of Balaglitazone and Lobeglitazone in preclinical models
In the landscape of thiazolidinedione (TZD) insulin sensitizers, Balaglitazone and Lobeglitazone have emerged as newer generation compounds with distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Agonists
Both this compound and Lobeglitazone exert their therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor pivotal in regulating glucose and lipid metabolism.[1] However, their interaction with the receptor and their broader receptor activity spectrum show key differences.
This compound is characterized as a selective partial PPARγ agonist .[2][3] It activates the receptor to a submaximal level, estimated to be around 52% of the activation achieved by full agonists like rosiglitazone and pioglitazone.[4] This partial agonism is hypothesized to contribute to a potentially improved safety profile by dissociating the antihyperglycemic effects from some of the adverse effects associated with full PPARγ activation.
Lobeglitazone , in contrast, is a potent dual agonist of PPARα and PPARγ . Its primary action is as a strong insulin sensitizer through PPARγ activation, but its additional activity at PPARα may contribute to its effects on lipid metabolism.
Signaling Pathway of PPARγ Activation
The activation of PPARγ by both this compound and Lobeglitazone initiates a cascade of molecular events leading to improved insulin sensitivity. The general pathway is illustrated below.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound and Lobeglitazone on human PPARγ.
| Parameter | This compound | Lobeglitazone | Reference Compound |
| Target | hPPARγ (partial agonist) | hPPARγ (agonist) | - |
| EC50 | 1.351 µM | 0.1374 µM | Rosiglitazone: 0.1076 µMPioglitazone: 0.5492 µM |
| Selectivity | Selective for PPARγ | Selective for PPARγ (PPARα/γ EC50 ratio = 3,976) | - |
Lobeglitazone demonstrates a significantly lower EC50 value for PPARγ activation compared to this compound, indicating higher potency in vitro. Its potency is comparable to that of rosiglitazone and greater than that of pioglitazone. This compound, while less potent, acts as a partial agonist.
Preclinical Efficacy in Animal Models
Glycemic Control
Both agents have demonstrated robust antihyperglycemic activity in various preclinical models of diabetes and insulin resistance.
| Animal Model | Drug & Dosage | Key Findings |
| db/db Mice | This compound (3 mg/kg, p.o.) | More potent than rosiglitazone in lowering non-fasting plasma glucose. |
| Lobeglitazone | Showed a significant glucose-lowering effect. In a separate study, treatment for 4 weeks improved metabolic parameters. | |
| Diet-induced Obese Rats | This compound (10 mg/kg, p.o.) | Suppressed overall glucose and decreased insulin levels, with effects equal to 30 mg/kg pioglitazone. |
| Zucker Diabetic Fatty (ZDF) Rats | Lobeglitazone | Showed a significant glucose-lowering effect. |
| KKAy Mice | Lobeglitazone (0.3 mg/kg) | Exhibited equivalent efficacy to 30 mg/kg of pioglitazone. |
Lipid Metabolism
Lobeglitazone's dual PPARα/γ agonism suggests a potential for broader effects on lipid metabolism.
| Animal Model | Drug & Dosage | Key Findings |
| Zucker Diabetic Fatty (ZDF) Rats | Lobeglitazone (10 mg/kg) | Reduced plasma triglyceride (TG) by 77% and free fatty acids (FFA) by 98%, similar to pioglitazone (10 or 30 mg/kg). |
| High-Fat Diet-fed Mice | Lobeglitazone | Attenuated hepatic steatosis by increasing insulin sensitivity and inhibiting hepatic lipogenesis. |
Preclinical Safety Profile
A key differentiator for newer TZDs lies in their safety profile, particularly concerning side effects observed with earlier-generation drugs.
| Adverse Effect | This compound | Lobeglitazone |
| Fluid Retention/Edema | Preclinical studies indicate less fluid retention compared to full PPARγ agonists. | - |
| Heart Enlargement | Preclinical studies suggest less heart enlargement compared to full PPARγ agonists. | - |
| Bone Formation | No reduction in bone formation observed in preclinical studies. | - |
| Body Weight Gain | In diet-induced obese rats, this compound (10 mg/kg) increased body weight, similar to pioglitazone (30 mg/kg). | In high-fat diet-fed mice, Lobeglitazone increased body weight. |
Preclinical data for this compound suggests a favorable safety profile with respect to fluid retention, cardiac hypertrophy, and bone health when compared to full PPARγ agonists. While direct comparative preclinical safety data for Lobeglitazone on these specific parameters was not identified in the search, its development aimed for an improved safety profile.
Experimental Protocols
In Vivo Antihyperglycemic Activity in db/db Mice (this compound)
-
Animal Model: Fully diabetic and insulin-resistant db/db mice.
-
Treatment: Oral administration (p.o.) of this compound at a dose of 3 mg/kg.
-
Endpoint: Measurement of antihyperglycemic activity, with a comparison to the full PPARγ agonist rosiglitazone.
-
Source Reference:
In Vivo Glucose and Insulin Suppression in Diet-Induced Obese Rats (this compound)
-
Animal Model: Male diet-induced obese rats.
-
Treatment: Oral administration (p.o.) of this compound at a dose of 10 mg/kg.
-
Endpoints: Suppression of overall glucose, decrease in insulin levels, and change in body weight. The effects were compared to 30 mg/kg of pioglitazone.
-
Source Reference:
In Vivo Glucose-Lowering Effect in KKAy Mice (Lobeglitazone)
-
Animal Model: KKAy mice, a model of type 2 diabetes.
-
Treatment: Lobeglitazone administered at various doses, with the most effective dose being 0.3 mg/kg.
-
Comparison: The efficacy at 0.3 mg/kg was compared to that of 30 mg/kg of pioglitazone.
-
Source Reference:
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for the in vivo preclinical experiments described.
Conclusion
This preclinical comparison indicates that both this compound and Lobeglitazone are potent insulin sensitizers with distinct pharmacological characteristics. Lobeglitazone exhibits higher in vitro potency on PPARγ and demonstrates robust glucose and lipid-lowering effects in various animal models, with an efficacy at a lower dose compared to pioglitazone. This compound, as a partial PPARγ agonist, shows comparable in vivo efficacy to full agonists but with a potentially improved safety profile concerning fluid retention, cardiac effects, and bone health in preclinical models.
The choice between these agents in a drug development context would likely depend on the desired balance between maximal efficacy and an optimized safety profile. Further direct head-to-head preclinical studies would be beneficial to fully elucidate their comparative therapeutic windows.
References
A Comparative Guide to Balaglitazone: A Partial PPARγ Agonist Versus Full Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, balaglitazone, with full PPARγ agonists such as rosiglitazone and pioglitazone. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating its therapeutic potential and distinct pharmacological profile.
Introduction to PPARγ Agonism
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1] Ligands that activate PPARγ, known as agonists, have been successfully developed as therapies for type 2 diabetes. These are broadly categorized into full and partial agonists, distinguished by the maximal response they elicit upon binding to the receptor.
Full agonists , such as rosiglitazone and pioglitazone, induce a maximal transcriptional response from PPARγ. While effective in improving insulin sensitivity, their use has been associated with side effects like weight gain, fluid retention, and bone loss.[1][2] Partial agonists , like this compound, produce a submaximal response.[3][4] The rationale behind the development of partial agonists is to retain the therapeutic benefits of PPARγ activation while mitigating the adverse effects associated with full agonism.
Comparative Data: this compound vs. Full Agonists
The following tables summarize the quantitative data comparing the in vitro activity and in vivo effects of this compound with the full agonists rosiglitazone and pioglitazone.
In Vitro Activity
| Parameter | This compound | Rosiglitazone | Pioglitazone | Reference(s) |
| Binding Affinity (Kd/IC50/Ki) | Kd: Not explicitly found; IC50 in adipocytes: ~9-12 nM (rat), 4 nM (3T3-L1) | Kd: 40 nM; IC50 in adipocytes: 4-12 nM | IC50 in adipocytes: Higher than rosiglitazone | |
| Transactivation (EC50) | 1.351 µM (human PPARγ) | 60 nM | Higher than rosiglitazone | |
| Maximal Transactivation (Emax) | Partial agonist activity (submaximal response) | Full agonist activity | Full agonist activity |
In Vivo Effects (Animal and Clinical Data)
| Parameter | This compound | Rosiglitazone | Pioglitazone | Reference(s) |
| Glycemic Control | Potent glucose-lowering effects, comparable or more potent than rosiglitazone in some animal models. Clinically meaningful reductions in HbA1c. | Effective in lowering blood glucose. | Effective in lowering blood glucose and HbA1c. | |
| Weight Gain | Less pronounced compared to pioglitazone at equipotent glucose-lowering doses. | Causes weight gain. | Causes weight gain. | |
| Fluid Retention (Edema) | Significantly less fluid accumulation compared to pioglitazone. | Associated with fluid retention. | Causes fluid retention. | |
| Bone Formation | No significant effect on bone formation markers in animal studies. | Associated with bone loss. | Trend towards a reduction in bone mineral density. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
TR-FRET Competitive Binding Assay
This assay quantifies the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).
Principle: The assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET) between a terbium-labeled anti-GST antibody and a fluorescently labeled pan-PPAR ligand (tracer) bound to a GST-tagged PPARγ-LBD. A test compound that binds to the PPARγ-LBD will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare a 2X solution of the test compound (e.g., this compound, rosiglitazone, or pioglitazone) and a 2X solution of the tracer in the assay buffer. Prepare a 4X solution of the GST-PPARγ-LBD and a 4X solution of the terbium-labeled anti-GST antibody in the assay buffer.
-
Assay Plate Setup: Add the 2X test compound or vehicle control to the wells of a microplate.
-
Addition of Tracer: Add the 2X tracer solution to all wells.
-
Addition of Receptor and Antibody: Add a pre-mixed solution of 4X GST-PPARγ-LBD and 4X terbium-labeled anti-GST antibody to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate in a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after excitation at the donor's excitation wavelength (e.g., 340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm). Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.
Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HepG2) and transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid. A plasmid expressing a control reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., this compound, rosiglitazone, or pioglitazone) or vehicle control for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer. If a normalization control is used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.
Principle: Preadipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into adipocytes in the presence of an appropriate differentiation cocktail, which often includes a PPARγ agonist. The degree of differentiation is typically assessed by staining for lipid accumulation.
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence.
-
Initiation of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, isobutylmethylxanthine (IBMX), and the test compound (e.g., this compound, rosiglitazone, or pioglitazone) or vehicle control.
-
Maintenance: After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the test compound. Replenish the maintenance medium every 2-3 days.
-
Assessment of Differentiation: After 8-10 days, assess adipocyte differentiation by staining for intracellular lipid droplets using Oil Red O.
-
Quantification: Extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify the extent of lipid accumulation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the PPARγ signaling pathway and a typical experimental workflow for comparing PPARγ agonists.
Caption: PPARγ Signaling Pathway.
Caption: Experimental Workflow for Comparing PPARγ Agonists.
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of glycemic control, water retention, and musculoskeletal effects of this compound and pioglitazone in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balaglitazone's Efficacy in Glycemic Control
In the landscape of therapeutic options for type 2 diabetes, thiazolidinediones (TZDs) have carved out a significant niche by targeting insulin resistance, a core pathophysiological defect of the disease. Balaglitazone, a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, has emerged as a second-generation TZD with a potentially distinct clinical profile compared to its predecessors, Pioglitazone and Rosiglitazone. This guide provides a cross-study comparison of this compound's impact on glycemic control, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and clinical assessment.
Quantitative Comparison of Glycemic Control Parameters
The following table summarizes the effects of this compound in comparison to other TZDs on key markers of glycemic control: Hemoglobin A1c (HbA1c) and Fasting Plasma Glucose (FPG).
| Drug | Dosage | Change in HbA1c (%) (from baseline) | Change in Fasting Plasma Glucose (mg/dL) (from baseline) | Study Reference(s) |
| This compound | 10 mg/day | -0.99 | Significant reduction (specific value not consistently reported) | [1][2] |
| 20 mg/day | -1.11 | Significant reduction (specific value not consistently reported) | [1][2] | |
| Pioglitazone | 30 mg/day | -1.37 | -57.5 | [1] |
| 45 mg/day | -1.22 to -1.60 | -39.1 to -65.3 | ||
| Rosiglitazone | 4 mg/day (2mg twice daily) | -1.2 | -58.0 | |
| 8 mg/day (4mg twice daily) | -1.5 | -76.0 |
Mechanism of Action: The PPARγ Signaling Pathway
This compound, like other TZDs, exerts its glucose-lowering effects by acting as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic β-cells and vascular endothelium. As a partial agonist, this compound is thought to modulate gene expression to a lesser extent than full agonists, potentially leading to a different side-effect profile.
Experimental Protocols
The clinical assessment of this compound's impact on glycemic control relies on standardized and rigorously controlled experimental protocols. Below are detailed methodologies for the key experiments cited in the comparative data.
Measurement of Hemoglobin A1c (HbA1c)
Objective: To determine the average blood glucose concentration over the preceding 2-3 months.
Methodology:
-
Sample Collection: Whole blood samples are collected from participants in EDTA-containing tubes to prevent coagulation.
-
Analysis Method: High-Performance Liquid Chromatography (HPLC) is the gold standard method used in most clinical trials for its high precision and ability to separate HbA1c from other hemoglobin variants. Immunoassays and enzymatic assays are also utilized.
-
Standardization: All HbA1c measurements are standardized to the Diabetes Control and Complications Trial (DCCT) reference assay to ensure comparability across different studies and laboratories.
-
Reporting: Results are reported as a percentage of total hemoglobin.
Measurement of Fasting Plasma Glucose (FPG)
Objective: To measure the concentration of glucose in the blood after a period of fasting.
Methodology:
-
Patient Preparation: Participants are required to fast for at least 8-12 hours (overnight) prior to the test. Water intake is usually permitted.
-
Sample Collection: A venous blood sample is drawn into a tube containing a glycolysis inhibitor (e.g., sodium fluoride) to prevent the breakdown of glucose by red blood cells after collection.
-
Sample Processing: The blood sample is centrifuged to separate the plasma from the blood cells.
-
Glucose Analysis: The plasma glucose concentration is measured using a glucose oxidase or hexokinase enzymatic assay.
-
Reporting: Results are reported in milligrams per deciliter (mg/dL) or millimoles per liter (mmol/L).
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the body's ability to clear a standard dose of glucose from the blood, providing an indication of insulin sensitivity and β-cell function.
Methodology:
-
Patient Preparation: For three days prior to the test, participants consume a diet containing at least 150 grams of carbohydrates per day. The test is performed in the morning after an overnight fast of 8-14 hours.
-
Fasting Blood Sample: A baseline (fasting) blood sample is collected to measure FPG.
-
Glucose Administration: The participant drinks a solution containing 75 grams of anhydrous glucose dissolved in water over a 5-minute period.
-
Post-load Blood Samples: Venous blood samples are collected at specific time points after the glucose load, typically at 1 and 2 hours.
-
Analysis: Plasma glucose concentrations are measured in all collected samples.
Clinical Trial Workflow for Assessing Glycemic Control
The evaluation of a new antidiabetic agent like this compound follows a structured clinical trial workflow to ensure the collection of robust and reliable data on its efficacy and safety.
References
Evaluating the Long-Term Safety of Balaglitazone in Comparison to Other Glitazones: A Guide for Researchers
An objective analysis of the long-term safety profiles of balaglitazone, pioglitazone, and rosiglitazone, supported by available clinical and preclinical data. This guide is intended for researchers, scientists, and drug development professionals.
The glitazone class of drugs, peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, has been a cornerstone in the management of type 2 diabetes due to its potent insulin-sensitizing effects. However, long-term safety concerns have significantly impacted their clinical use. This guide provides a comparative evaluation of the long-term safety of a partial PPARγ agonist, this compound, against the full agonists, pioglitazone and rosiglitazone.
Executive Summary
Mechanism of Action: A Tale of Two Agonists
Glitazones exert their therapeutic effects by activating PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2] Pioglitazone and rosiglitazone are full agonists, leading to a robust and broad activation of PPARγ. In contrast, this compound is a partial agonist, resulting in a more selective and less intense activation of the receptor.[1] This difference in the degree of receptor activation is hypothesized to be the underlying reason for the observed variations in their safety profiles.
Comparative Safety Profile: A Data-Driven Analysis
The long-term safety of glitazones has been evaluated in several large-scale clinical trials. The following tables summarize the key adverse events associated with this compound, pioglitazone, and rosiglitazone based on available data.
Cardiovascular Safety
Cardiovascular safety has been a major concern for the glitazone class, particularly for rosiglitazone.
| Adverse Event | This compound (26 weeks)[3] | Pioglitazone (PROactive Trial, ~3 years)[4] | Rosiglitazone (RECORD Trial, ~5.5 years) |
| Myocardial Infarction | Data not available from long-term studies | No significant increase vs. placebo | Increased risk compared to metformin and sulfonylurea |
| Heart Failure | Less fluid retention than pioglitazone in preclinical studies | Increased incidence of serious heart failure (5.7% vs. 4.1% placebo) | Increased risk of heart failure hospitalization or death (HR 2.10 vs. active control) |
| Edema | Significantly smaller effect than pioglitazone 45mg | 26.4% vs. 15.1% placebo | A known adverse effect, contributing to heart failure risk |
Bladder Cancer
The risk of bladder cancer has been a significant concern, primarily associated with long-term pioglitazone use.
| Glitazone | Key Findings from Long-Term Studies |
| This compound | No long-term data available. |
| Pioglitazone | Some studies suggest an increased risk with long-term use, particularly at higher cumulative doses. The FDA label includes a warning regarding this potential risk. |
| Rosiglitazone | Not significantly associated with an increased risk of bladder cancer. |
Bone Fractures
An increased risk of fractures, particularly in women, has been observed with glitazone therapy.
| Glitazone | Key Findings from Long-Term Studies |
| This compound | Did not appear to reduce bone mineral density in a 26-week study, while pioglitazone showed a trend towards reduction. Preclinical studies showed no reduction in bone formation. |
| Pioglitazone | Associated with an increased risk of fractures, especially in women. |
| Rosiglitazone | Associated with an increased risk of fractures, particularly in women. |
Weight Gain
Weight gain is a common side effect of glitazone therapy.
| Glitazone | Key Findings from Clinical Trials |
| This compound (10mg) | Caused weight gain compared to placebo, but the magnitude was significantly smaller than that of pioglitazone 45mg. |
| Pioglitazone | Associated with a mean weight gain of +3.8 kg vs. -0.6 kg for placebo in the PROactive study. |
| Rosiglitazone | Associated with weight gain. |
Experimental Protocols: A Look at the Landmark Trials
Detailed methodologies are crucial for interpreting the results of clinical trials. Below are summaries of the experimental protocols for the key long-term safety studies of pioglitazone and rosiglitazone.
PROactive Trial (Pioglitazone)
-
Objective: To assess the effect of pioglitazone on the secondary prevention of macrovascular events in patients with type 2 diabetes and a history of macrovascular disease.
-
Design: Randomized, double-blind, placebo-controlled outcome study.
-
Participants: 5,238 patients with type 2 diabetes and evidence of macrovascular disease.
-
Intervention: Patients were randomized to receive pioglitazone (force-titrated from 15 to 45 mg) or placebo, in addition to their existing therapies.
-
Primary Endpoint: Time to the first occurrence of a new macrovascular event or death.
-
Duration: Approximately 3 years.
RECORD Trial (Rosiglitazone)
-
Objective: To evaluate the long-term impact of rosiglitazone on cardiovascular outcomes in people with type 2 diabetes.
-
Design: Randomized, open-label study.
-
Participants: 4,447 patients with type 2 diabetes inadequately controlled on metformin or sulfonylurea monotherapy.
-
Intervention: Patients were randomized to either add-on rosiglitazone or a combination of metformin and sulfonylurea (active control).
-
Primary Endpoint: Time to first cardiovascular hospitalization or cardiovascular death.
-
Duration: Mean follow-up of 5.5 years.
This compound Phase III Trial (NCT00515632)
-
Objective: To establish the glucose-lowering effects and safety parameters of this compound in diabetic patients on stable insulin therapy.
-
Design: Randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Participants: 409 subjects with type 2 diabetes on stable insulin therapy.
-
Intervention: Patients were randomized to 26 weeks of treatment with once-daily doses of 10 or 20 mg this compound, 45 mg pioglitazone, or matching placebo.
-
Primary Endpoint: Absolute change in haemoglobin A(1c).
-
Secondary Endpoints: Changes in body composition and bone mineral density.
Conclusion and Future Directions
For drug development professionals, these findings underscore the potential of developing selective PPARγ modulators to retain the therapeutic benefits of this class while minimizing adverse effects. For researchers and scientists, further investigation into the long-term effects of this compound through large-scale, multi-year clinical trials is imperative to fully characterize its safety profile and establish its place in the therapeutic arsenal for type 2 diabetes. The promising initial data for this compound warrants continued research to determine if it can provide a safer alternative to existing glitazones.
References
- 1. This compound: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Efficacy and safety of the PPARγ partial agonist this compound compared with pioglitazone and placebo: a phase III, randomized, parallel-group study in patients with type 2 diabetes on stable insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROactive 07: pioglitazone in the treatment of type 2 diabetes: results of the PROactive study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Balaglitazone: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Balaglitazone must adhere to proper disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. As a research chemical and investigational drug, this compound waste management requires a structured approach based on federal and local regulations.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The core legislation is the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[1][2][3] A key amendment, Subpart P of the RCRA, provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities and is a critical reference for laboratories.[2][4]
Step-by-Step Disposal Procedure for this compound
Given that this compound is an investigational compound, all unused, expired, or contaminated material, including empty containers, should be treated as potentially hazardous chemical waste. Incineration at a licensed facility is the recommended disposal method for pharmaceutical waste to ensure complete destruction.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While this compound is not specifically listed as a hazardous waste, it is prudent to handle it as such in a research setting. Any material mixed with solvents or other hazardous chemicals must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash or other waste streams. Use a designated, clearly labeled, and sealed container for all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
2. Packaging and Labeling:
-
Container Selection: Use a chemically resistant, leak-proof container with a secure lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and the approximate quantity. Include the date when the waste was first added to the container.
3. Storage:
-
Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Follow Institutional Guidelines: Adhere to your institution's specific guidelines for hazardous waste storage, including limits on accumulation time and quantity.
4. Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for hazardous waste disposal. They will provide specific instructions and arrange for pickup by a licensed hazardous waste contractor.
-
Manifesting: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your laboratory to its final disposal facility.
-
Incineration: The standard and required method for the disposal of investigational drugs and hazardous pharmaceutical waste is incineration at a permitted facility.
Important Considerations:
-
Never flush this compound down the drain or dispose of it in the regular trash. This is prohibited for hazardous waste pharmaceuticals under EPA regulations and can lead to environmental contamination.
-
Training: All personnel handling hazardous pharmaceutical waste must be trained on proper disposal procedures and emergency protocols.
Disposal of Non-Hazardous Pharmaceutical Waste (for reference)
For the disposal of non-hazardous pharmaceuticals in a household setting where take-back programs are not available, the FDA provides the following guidance. Note: This is not the recommended procedure for a laboratory setting.
| Step | Action |
| 1. Mix | Mix the medication (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds. |
| 2. Place | Place the mixture in a sealed container, such as a plastic bag. |
| 3. Dispose | Throw the sealed container in the household trash. |
| 4. De-identify | Scratch out all personal information on the prescription bottle before recycling or discarding it. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
References
Essential Safety and Handling of Balaglitazone for Laboratory Professionals
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Balaglitazone in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. This compound is a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ) and requires careful handling due to its potent biological activity.
Personal Protective Equipment (PPE)
All personnel handling this compound powder or solutions must use the following personal protective equipment. This is based on a conservative approach to handling potent pharmaceutical compounds in a research setting.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.[1][2] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and splashes of solutions.[3] |
| Lab Coat | Disposable, solid-front, back-closing gown with tight-fitting cuffs. | Prevents contamination of personal clothing. A solid front and back closure offer better protection than a standard lab coat.[1][2] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator. | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Engineering Controls
To minimize exposure, this compound should be handled in a controlled environment using appropriate engineering controls.
| Control Measure | Specification | Rationale |
| Ventilation | Always handle this compound powder in a certified chemical fume hood or a Class II Biological Safety Cabinet. | Reduces the risk of inhalation of airborne particles. |
| Weighing | Use a balance with a draft shield or perform weighing within a ventilated enclosure. | Minimizes the dispersal of fine powder into the laboratory environment. |
| Eyewash and Safety Shower | An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area. | Provides immediate decontamination in case of accidental exposure. |
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Decontamination Solution
A 1:10 dilution of household bleach can be used to deactivate this compound, followed by a thorough rinse with water. For surfaces that are not compatible with bleach, a mild laboratory detergent and water should be used, followed by a rinse with 70% ethanol.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, etc.), weighing papers, and other disposable materials should be collected in a clearly labeled, sealed, and puncture-resistant container. |
| Liquid Waste | Unused solutions containing this compound and the first rinse from decontaminated glassware should be collected in a labeled, sealed, and leak-proof container. |
| Sharps | Needles and other sharps used for handling this compound solutions must be disposed of in a designated sharps container. |
All waste containers must be clearly labeled with "Hazardous Waste" and "this compound" and disposed of through the institution's official hazardous waste management program.
First Aid Measures
Immediate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Storage and Handling
Proper storage and handling are essential to maintain the integrity of the compound and ensure safety.
| Aspect | Procedure |
| Storage | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C. |
| Handling | Avoid creating dust when handling the solid form. When preparing solutions, add the solid to the solvent slowly to minimize dust formation. Use only in a well-ventilated area, preferably a chemical fume hood. |
Logical Relationship of Safety Measures
The following diagram illustrates the hierarchical approach to ensuring safety when handling this compound, starting with the most effective measures.
Caption: Hierarchy of controls for safe this compound handling.
By implementing these safety and logistical measures, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
